2-Methyloctyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67905-46-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3 |
InChI Key |
MBKJMZOZZHUVLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyloctyl Methacrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyloctyl methacrylate is an organic compound belonging to the methacrylate ester family. While not a commonly cataloged chemical, its structure suggests potential applications in polymer science as a monomer for the synthesis of specialized polymers with tailored properties. This technical guide provides a detailed overview of its chemical structure, estimated physicochemical properties based on related long-chain alkyl methacrylates, and a general experimental protocol for its synthesis. The biological relevance of alkyl methacrylates is also discussed in the context of biocompatibility and toxicology, as specific signaling pathway interactions are not characteristic of this class of molecules.
Chemical Structure and Identification
This compound consists of a methacrylate group esterified with a 2-methyloctyl alcohol. The "2-methyl" designation indicates a methyl group located on the second carbon of the octyl chain.
Molecular Formula: C₁₃H₂₄O₂
Chemical Structure:
Caption: Chemical structure of this compound.
Estimated Physicochemical Properties
Due to the lack of available experimental data for this compound, its physicochemical properties have been estimated based on data from structurally similar long-chain alkyl methacrylates. These esters share the same methacrylate functional group and have alkyl chains of comparable length, which allows for a reasonable approximation of their properties.
| Property | 2-Ethylhexyl Methacrylate | Lauryl Methacrylate (Dodecyl Methacrylate) | Stearyl Methacrylate (Octadecyl Methacrylate) | This compound (Estimated) |
| CAS Number | 688-84-6 | 142-90-5 | 32360-05-7 | Not Available |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₆H₃₀O₂ | C₂₂H₄₂O₂ | C₁₃H₂₄O₂ |
| Molecular Weight ( g/mol ) | 198.30 | 254.41 | 338.58 | ~212.34 |
| Density (g/cm³) | ~0.884 | ~0.868 | ~0.864 | ~0.87-0.89 |
| Boiling Point (°C) | ~228 | ~272 | ~335 | ~240-250 |
| Refractive Index | ~1.439 | ~1.445 | ~1.451 | ~1.44-1.45 |
Experimental Protocols
General Synthesis of this compound via Transesterification
A common and efficient method for the synthesis of long-chain alkyl methacrylates is the transesterification of a short-chain methacrylate, such as methyl methacrylate, with the corresponding long-chain alcohol. This method avoids the direct handling of methacrylic acid and can be driven to high conversion by removing the low-boiling alcohol byproduct.
Reaction: Methyl Methacrylate + 2-Methyloctanol ⇌ this compound + Methanol
Materials:
-
Methyl methacrylate (MMA)
-
2-Methyloctanol
-
Catalyst (e.g., lithium hydroxide, sodium borohydride, or an organotin compound)[1]
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Distillation apparatus (fractional distillation column)
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 2-methyloctanol, an excess of methyl methacrylate (acting as both reactant and solvent), a catalytic amount of a suitable transesterification catalyst, and a polymerization inhibitor. The flask is equipped with a magnetic stir bar and a fractional distillation column.
-
Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by observing the temperature at the head of the distillation column. A binary azeotrope of methanol and methyl methacrylate will distill off at a lower temperature than the boiling point of the bulk reaction mixture.[1]
-
Work-up: Once the reaction is complete (as indicated by the cessation of methanol distillation or by analytical methods such as GC-MS), the reaction mixture is cooled to room temperature.
-
Purification: The excess methyl methacrylate and solvent are removed under reduced pressure using a rotary evaporator. The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the final product is purified by vacuum distillation to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Alkyl methacrylates are not typically associated with specific signaling pathways in the way that drugs or endogenous signaling molecules are. Their biological relevance is primarily understood in the context of toxicology and, for the resulting polymers, biocompatibility.
-
Toxicology: Lower alkyl methacrylates are known to be skin sensitizers and can cause irritation upon contact.[2] The reactivity of the acrylate double bond allows for Michael addition reactions with nucleophilic groups in proteins and other biological macromolecules, which is a proposed mechanism for their toxicity.[3][4] Generally, the toxicity of methacrylate esters is influenced by their physicochemical properties, such as lipophilicity and molecular volume, which affect their ability to penetrate biological membranes.[5]
-
Genotoxicity: As a class, lower alkyl methacrylates have not shown evidence of being carcinogenic and are generally negative for gene mutations in prokaryotic systems.[2][6]
-
Biocompatibility of Polymers: Polymers derived from long-chain alkyl methacrylates are often hydrophobic and can be used in various biomedical applications, including dental materials and drug delivery systems.[7] The long alkyl side chain can influence the physical properties of the polymer, such as its glass transition temperature and surface energy, which in turn affects its interaction with biological systems.
References
- 1. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]
- 2. Lower alkyl methacrylate | Explore Safe Usage — Methacrylate Producers Association, Inc. [mpausa.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties of methacrylate resin-based root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Methyloctyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for producing 2-methyloctyl methacrylate, a valuable monomer in various research and development applications. The document details experimental protocols for the two main synthetic pathways: transesterification of methyl methacrylate and direct esterification of methacrylic acid. Quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
This compound is a branched-chain acrylic monomer. Its structure, featuring a chiral center at the 2-position of the octyl chain, imparts unique properties to polymers derived from it. These properties can be advantageous in applications requiring specific solubility, thermal, and mechanical characteristics, making it a monomer of interest in fields such as drug delivery, specialty coatings, and advanced materials. This guide outlines reliable laboratory-scale methods for its synthesis.
Synthetic Pathways
The synthesis of this compound can be effectively achieved through two primary chemical reactions:
-
Transesterification: This method involves the reaction of a readily available methacrylate ester, typically methyl methacrylate (MMA), with 2-methyloctan-1-ol in the presence of a catalyst. The equilibrium is driven forward by the removal of the methanol byproduct.
-
Direct Esterification: This classic approach involves the direct reaction of methacrylic acid with 2-methyloctan-1-ol, usually in the presence of an acid catalyst and an entrainer to remove the water formed during the reaction.
The selection of the synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Signaling Pathway for Synthesis
Caption: Synthetic routes to this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar long-chain branched alkyl methacrylates, such as 2-ethylhexyl methacrylate. Researchers should optimize these conditions for their specific laboratory setup and purity requirements.
Method 1: Transesterification of Methyl Methacrylate
This procedure utilizes a tin-based catalyst for the transesterification reaction.
Materials:
-
Methyl Methacrylate (MMA)
-
2-Methyloctan-1-ol
-
Dibutyltin oxide (DBTO) or p-Toluenesulfonic acid (p-TSA)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (optional, as a solvent and azeotropic agent)
-
Sodium hydroxide solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated carbon
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using an entrainer)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-methyloctan-1-ol (1.0 mol), methyl methacrylate (1.2 to 2.0 mol, excess), a catalytic amount of dibutyltin oxide (e.g., 0.1-0.5 mol%) or p-TSA, and a small amount of hydroquinone (e.g., 0.1 wt%) to inhibit polymerization. Toluene can be added as a solvent and to aid in the azeotropic removal of methanol.
-
Reaction: Heat the mixture to reflux (typically 110-140°C). The methanol produced will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by observing the amount of methanol collected. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a 5% sodium hydroxide solution to remove the acidic catalyst and unreacted methacrylic acid (if formed).
-
Wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Add a small amount of activated carbon and stir for 30 minutes to decolorize the solution.
-
-
Purification:
-
Filter the mixture to remove the drying agent and activated carbon.
-
Remove the solvent and excess methyl methacrylate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Method 2: Direct Esterification of Methacrylic Acid
This method employs a strong acid catalyst to directly esterify methacrylic acid with 2-methyloctan-1-ol.
Materials:
-
Methacrylic Acid
-
2-Methyloctan-1-ol
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TSA)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (as an entrainer)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Same as for the transesterification method.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-methyloctan-1-ol (1.0 mol), methacrylic acid (1.1 mol), a catalytic amount of concentrated sulfuric acid or p-TSA (e.g., 1-2 mol%), and a polymerization inhibitor such as hydroquinone (e.g., 0.1 wt%). Add toluene as an entrainer to facilitate the removal of water.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete in 3-6 hours.
-
Work-up:
-
After cooling, dilute the reaction mixture with an inert solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted methacrylic acid), and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude ester by vacuum distillation.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of long-chain branched alkyl methacrylates, which can be used as a reference for the synthesis of this compound.
| Parameter | Transesterification | Direct Esterification |
| Reactants | Methyl Methacrylate, 2-Methyloctan-1-ol | Methacrylic Acid, 2-Methyloctan-1-ol |
| Catalyst | Dibutyltin oxide, p-TSA | Sulfuric acid, p-TSA |
| Molar Ratio (Alcohol:Ester/Acid) | 1 : 1.2-2.0 | 1 : 1.1 |
| Reaction Temperature | 110-140 °C | 110-130 °C |
| Reaction Time | 4-8 hours | 3-6 hours |
| Typical Yield | > 85% | > 90% |
| Purity (after distillation) | > 98% | > 99% |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include those for the vinyl protons (2 signals, ~5.5-6.1 ppm), the methylene protons of the ester group (~4.0 ppm), the methyl group on the methacrylate backbone (~1.9 ppm), and the various protons of the 2-methyloctyl chain.
-
¹³C NMR: Characteristic signals for the carbonyl carbon (~167 ppm), the vinyl carbons (~125 and ~136 ppm), the ester methylene carbon (~67 ppm), and the carbons of the 2-methyloctyl group are expected.
-
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the alkene (~1635 cm⁻¹), and C-H stretches of the alkyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the monomer and confirm its molecular weight.
Experimental Workflow Visualization
Caption: General experimental workflow for synthesis.
Safety Considerations
-
Methacrylate monomers can be irritants and sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
The reagents used, such as strong acids and catalysts, are corrosive and/or toxic. Consult the safety data sheets (SDS) for all chemicals before use.
-
Polymerization of methacrylate monomers is an exothermic process. The use of an inhibitor is crucial to prevent uncontrolled polymerization during synthesis and storage. Store the purified monomer with a small amount of inhibitor in a cool, dark place.
2-Methyloctyl methacrylate CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific substance "2-Methyloctyl methacrylate" is not readily found in chemical databases with a registered CAS number or a dedicated Safety Data Sheet (SDS). This guide is based on the inferred chemical structure and safety data from structurally similar and well-documented methacrylate esters. It is imperative to handle any novel or uncharacterized substance with extreme caution and to perform a thorough risk assessment before use.
Introduction
This compound is presumed to be the methacrylate ester of 2-methyloctan-1-ol. As a member of the methacrylate ester family, it is anticipated to share similar chemical and toxicological properties with other common methacrylates. These compounds are versatile monomers used in the synthesis of a wide range of polymers with applications in various fields, including medical devices and drug delivery systems. This document provides a technical overview of the anticipated properties, safety considerations, and handling protocols for this compound, based on data from analogous compounds.
Chemical and Physical Properties (Comparative Data)
Due to the absence of specific data for this compound, the following table presents data for structurally related and commercially available methacrylate esters to provide an estimated profile.
| Property | Methyl Methacrylate | Ethyl Methacrylate | 2-Methylbutyl Methacrylate |
| CAS Number | 80-62-6[1][2] | 97-63-2[3][4] | 60608-94-8[5] |
| Molecular Formula | C₅H₈O₂[6] | C₆H₁₀O₂ | C₉H₁₆O₂[5] |
| Molecular Weight | 100.12 g/mol [6] | 114.14 g/mol [4] | 156.22 g/mol [5] |
| Boiling Point | 100 °C | 119 °C | Not available |
| Flash Point | 10 °C | 20 °C | Not available |
| Density | 0.936 g/cm³ | 0.917 g/cm³ | Not available |
| Vapor Pressure | 38.7 mmHg at 20 °C | 15.5 mmHg at 20 °C | Not available |
Safety and Hazard Information (Based on Analogous Compounds)
Methacrylate esters are generally characterized by a similar hazard profile. The following table summarizes the typical hazards associated with this class of compounds.
| Hazard Category | Description | Precautionary Statements (Examples) |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] P233: Keep container tightly closed.[6] P240: Ground and bond container and receiving equipment.[6] P241: Use explosion-proof electrical/ventilating/lighting equipment.[4] |
| Skin Corrosion/ Irritation | Causes skin irritation.[4] Prolonged or repeated contact may cause dermatitis. | P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Serious Eye Damage/ Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] | P261: Avoid breathing mist, vapours and spray.[6] P271: Use only outdoors or in a well-ventilated area.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| Skin Sensitization | May cause an allergic skin reaction.[1][4] | P272: Contaminated work clothing should not be allowed out of the workplace.[6] P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1] |
Experimental Protocols
Given the anticipated hazards of this compound, the following general experimental protocols for handling flammable and irritant liquids should be strictly followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.
Handling and Storage
-
Grounding: All containers and transfer equipment must be properly grounded to prevent static discharge, which can be an ignition source.[3]
-
Inert Atmosphere: For reactions sensitive to air or for prolonged storage, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, peroxides, strong acids, and strong bases.
Spill and Waste Disposal
-
Spill: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Visualizations
General Workflow for Handling Hazardous Chemicals
Caption: A generalized workflow for the safe handling of hazardous chemicals.
Common Health Hazards of Methacrylate Esters
Caption: Primary health hazards associated with exposure to methacrylate esters.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. 2-Methylbutyl methacrylate | C9H16O2 | CID 108480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl Methacrylate SDS, 80-62-6 Safety Data Sheets - ECHEMI [echemi.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Methyloctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloctyl methacrylate is a long-chain alkyl methacrylate monomer. Its structure, featuring a branched octyl ester group, suggests properties that are of significant interest in polymer science and material development. Like other long-chain alkyl methacrylates, it is a valuable monomer for the synthesis of polymers with low glass transition temperatures, hydrophobicity, and unique mechanical properties. These characteristics make such polymers suitable for a range of applications, including as pressure-sensitive adhesives, coatings, and potentially in the biomedical field as components of drug delivery systems. This guide provides a detailed summary of the anticipated physical and chemical characteristics of this compound, along with generalized experimental protocols for its synthesis and polymerization.
Physical and Chemical Properties
The physical and chemical properties of this compound are influenced by its molecular weight and the branched nature of the 2-methyloctyl group. The following tables summarize key quantitative data, largely estimated from data available for its isomers and other long-chain alkyl methacrylates.
Table 1: Estimated Physical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C13H24O2 | - |
| Molecular Weight | 212.33 g/mol | - |
| Appearance | Clear, colorless liquid | Expected to be similar to other alkyl methacrylates. |
| Boiling Point | ~230-250 °C | Estimated based on isomers. |
| Density | ~0.88 - 0.92 g/cm³ | Estimated based on isomers. |
| Refractive Index | ~1.43 - 1.45 | Estimated based on isomers. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., toluene, THF, acetone). | Typical for long-chain alkyl methacrylates. |
Table 2: Chemical Characteristics and Reactivity
| Property | Description |
| Reactivity | The methacrylate group is susceptible to free-radical polymerization. The ester linkage can undergo hydrolysis under acidic or basic conditions. |
| Polymerization | Readily undergoes free-radical polymerization to form poly(this compound). Can be copolymerized with other vinyl monomers. |
| Hazardous Reactions | Uncontrolled polymerization can occur if not properly inhibited, especially when exposed to heat, light, or contaminants. This can lead to a rapid increase in temperature and pressure.[1] |
| Inhibitors | Typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[1] |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis and polymerization of long-chain alkyl methacrylates, which can be adapted for this compound.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of a long-chain alkyl methacrylate through the acid-catalyzed esterification of methacrylic acid with the corresponding long-chain alcohol.
Materials:
-
Methacrylic acid
-
2-Methyloctanol
-
Sulfuric acid (concentrated, catalyst)
-
Toluene (for azeotropic removal of water)
-
Hydroquinone (inhibitor)
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methacrylic acid (1.0 equivalent), 2-methyloctanol (1.2 equivalents), toluene (as solvent), and a catalytic amount of concentrated sulfuric acid.
-
Add a small amount of hydroquinone to inhibit the polymerization of the methacrylate.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted methacrylic acid and the acidic catalyst.
-
Wash the organic layer with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
Free-Radical Polymerization of this compound
This protocol outlines a typical free-radical polymerization of a long-chain alkyl methacrylate monomer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene or other suitable organic solvent
-
Nitrogen or Argon gas source
-
Schlenk flask or similar reaction vessel with a condenser
-
Methanol (for precipitation)
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, dissolve the purified monomer and AIBN (initiator) in toluene. The concentration of the monomer and initiator will depend on the desired molecular weight of the polymer.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit free-radical polymerization.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen or argon atmosphere.
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the monomer conversion and the final molecular weight of the polymer.
-
Cool the reaction to room temperature to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
Mandatory Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Applications in Drug Development
Polymers derived from long-chain alkyl methacrylates are gaining attention in the field of drug delivery due to their biocompatibility and tunable properties. The hydrophobicity imparted by the long alkyl chain can be advantageous for encapsulating lipophilic drugs.
-
Nanoparticle Formulation: Poly(long-chain alkyl methacrylate)s can be formulated into nanoparticles that serve as carriers for therapeutic agents. These nanoparticles can protect the encapsulated drug from degradation and control its release profile. The "stealth" properties of such nanoparticles, which help them evade the immune system, can be enhanced with surface modifications, for example, with polyethylene glycol (PEG).[2]
-
Controlled Release: The release of a drug from a poly(alkyl methacrylate) matrix is often diffusion-controlled. The length of the alkyl side chain influences the polymer's glass transition temperature and hydrophobicity, thereby affecting the drug release kinetics.
-
Biocompatibility: While poly(methyl methacrylate) (PMMA) has a long history of use in biomedical applications and is generally considered biocompatible, the biocompatibility of polymers derived from longer-chain methacrylates should be evaluated for specific applications.[3] The presence of residual monomer can be a source of cytotoxicity.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[4]
-
Ventilation: Handle the monomer in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]
-
Fire Hazards: Methacrylate monomers are flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[4]
-
Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. Ensure the container is tightly closed. The presence of an inhibitor is crucial for safe storage to prevent spontaneous polymerization.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.[4]
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental investigation is necessary to fully characterize this specific monomer and its corresponding polymer for any given application.
References
Solubility of 2-Methyloctyl Methacrylate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloctyl methacrylate is a monomer of significant interest in the synthesis of polymers with applications in various fields, including drug delivery systems, coatings, and adhesives. The solubility of this monomer in organic solvents is a critical parameter that influences polymerization kinetics, process design, and the formulation of end-products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by data from structurally similar compounds, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from its close structural isomers, octyl methacrylate and 2-ethylhexyl methacrylate, to provide a reliable estimation of its solubility behavior. The underlying principle is that the long alkyl chains and the methacrylate group in these molecules will dictate similar solvation properties.
General Solubility Principles of Alkyl Methacrylates
The solubility of alkyl methacrylates is primarily governed by the "like dissolves like" principle. The ester group introduces polarity, while the long alkyl chain imparts a non-polar character. As the length of the alkyl chain increases, the non-polar characteristics become more dominant, leading to better solubility in non-polar organic solvents and reduced solubility in polar solvents like water.
Quantitative Solubility Data (Surrogate Compounds)
The following tables summarize the available quantitative and qualitative solubility data for octyl methacrylate and 2-ethylhexyl methacrylate, which serve as surrogates for this compound.
Table 1: Solubility of Octyl Methacrylate
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | < 0.1 mg/mL[1] |
Table 2: Solubility of 2-Ethylhexyl Methacrylate
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 5.922 mg/L (negligible)[2] |
| Water | Not Specified | Hardly soluble / None[3][4] |
Table 3: Qualitative Solubility of Poly(2-ethylhexyl acrylate)
| Solvent | Solubility |
| Tetrahydrofuran (THF) | Soluble[5] |
| Toluene | Soluble[5] |
| Chloroform (CHCl₃) | Soluble[5] |
Based on these data, it can be inferred that this compound will exhibit very low solubility in water and good solubility in common non-polar organic solvents such as THF, toluene, and chloroform.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid monomer like this compound in an organic solvent can be accurately performed using the shake-flask method to establish equilibrium, followed by a quantitative analysis of the saturated solution.
Key Methodologies:
-
Shake-Flask Method for Equilibrium Solubility: This is a widely recognized and reliable method for determining the equilibrium solubility of a compound in a solvent.[6][7]
-
Gravimetric Analysis: A straightforward and robust method for quantifying the amount of solute in a saturated solution.[8][9][10][11]
-
Spectroscopic and Chromatographic Analysis: Techniques like UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used for more sensitive and specific quantification of the solute concentration.[6][7][12][13]
Detailed Experimental Protocol: Shake-Flask Method with Gravimetric Analysis
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Analytical balance
-
Evaporating dish
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of an undissolved phase of the monomer is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, agitation can be stopped to allow the undissolved monomer to settle, and a sample of the supernatant can be analyzed to check if the concentration is constant over time.
-
-
Sample Collection:
-
Once equilibrium is established, cease agitation and allow the undissolved monomer to settle completely.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated supernatant using a pipette. It is crucial to avoid disturbing the undissolved layer.
-
Filter the collected sample using a syringe filter compatible with the organic solvent to remove any suspended micro-droplets of the monomer.
-
-
Gravimetric Quantification:
-
Pre-weigh a clean and dry evaporating dish on an analytical balance (record as W₁).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution (record as W₂).
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be below the boiling point of the monomer but high enough for efficient solvent removal.
-
Continue drying until a constant weight is achieved. This indicates that all the solvent has evaporated.
-
Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish with the dry solute residue (record as W₃).
-
Calculations:
-
Weight of the solute (monomer): W_solute = W₃ - W₁
-
Weight of the solvent: W_solvent = W₂ - W₃
-
Solubility (in g/100 g of solvent): Solubility = (W_solute / W_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong inference of its solubility characteristics can be drawn from its structural analogs, octyl methacrylate and 2-ethylhexyl methacrylate. It is expected to have very poor aqueous solubility and be readily soluble in non-polar organic solvents. For precise quantitative determination, the detailed shake-flask method coupled with gravimetric analysis provides a reliable and accessible experimental protocol for researchers and professionals in the field. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this important methacrylate monomer.
References
- 1. Octyl methacrylate | C12H22O2 | CID 16542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Ethylhexyl methacrylate | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexyl methacrylate (2-EHMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 5. polymersource.ca [polymersource.ca]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Properties of Poly(2-Methyloctyl Methacrylate)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Poly(2-Methyloctyl Methacrylate)
Poly(this compound) is a member of the poly(alkyl methacrylate) family, which is known for its wide range of applications stemming from properties like good weather and aging resistance.[1] The presence of a long, branched alkyl chain in the ester group of poly(this compound) is expected to significantly influence its thermal properties, particularly its glass transition temperature and thermal stability, when compared to shorter-chain counterparts like poly(methyl methacrylate) (PMMA).
Estimated Thermal Properties
The thermal properties of poly(this compound) are crucial for determining its processing conditions and end-use applications. The length and branching of the alkyl side chain play a significant role in dictating the polymer's thermal behavior.
| Thermal Property | Estimated Value/Range | General Trend in Poly(alkyl methacrylates) |
| Glass Transition Temperature (Tg) | -20°C to -5°C | The glass transition temperature generally decreases with increasing length of the n-alkyl side chain up to a certain point, after which side-chain crystallization can lead to an increase. For branched isomers, Tg is typically higher than for their linear counterparts. |
| Thermal Decomposition Temperature (TGA onset) | 200°C - 250°C | Thermal stability tends to decrease with increasing length of the alkyl side chain. Polymers with shorter alkyl chains, such as poly(methyl methacrylate), exhibit greater thermal resistance.[2] The rate of thermal degradation for poly(2-ethylhexyl methacrylate) is much higher than that for poly(methyl methacrylate).[1] |
| Thermal Conductivity | ~0.1 W/(m·K) | Thermal conductivity of amorphous polymers is generally low. The value is not expected to deviate significantly from that of other amorphous poly(methacrylates). |
Thermal Degradation Mechanism
The thermal degradation of poly(alkyl methacrylates) primarily occurs through a depolymerization process, yielding the corresponding methacrylate monomer as the major product.[1] The general mechanism involves random scission of the main polymer chain.[1] For poly(alkyl methacrylates) with longer alkyl chains, in addition to the monomer, significant amounts of olefins and methacrylic acid can also be produced during pyrolysis.[3] The degradation process for poly(alkyl methacrylates) generally occurs in the temperature range of 200–400 °C.[1]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To determine the glass transition temperature (Tg) of poly(this compound). The Tg is observed as a step-like change in the heat flow curve.[4]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the polymer sample into a standard aluminum DSC pan.[5] Ensure the sample is spread evenly to allow for proper thermal contact.[5] Crimp the pan with a lid.
-
Instrument Setup:
-
Place an empty, crimped aluminum pan of equal mass on the reference stage of the DSC instrument.[5]
-
Place the sample pan on the sample stage.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg (e.g., 50°C).[4][5]
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan under the same conditions to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve. It is typically taken as the midpoint of the step-like transition in the heat flow versus temperature plot.[4] The evaluation procedure is also described in ASTM E1356-08.[6]
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Objective: To determine the thermal stability and decomposition profile of poly(this compound). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[9]
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative degradation) and set a constant flow rate.[9]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset of decomposition is the temperature at which significant mass loss begins.
-
The temperatures at which specific percentages of mass loss occur (e.g., 5%, 10%, 50%) are often reported to characterize thermal stability.
-
Thermal Conductivity Measurement (Heat Flow Meter Method - ASTM C518)
Objective: To measure the thermal conductivity of poly(this compound). This method determines the steady-state thermal transmission properties using a heat flow meter apparatus.[10]
Methodology:
-
Sample Preparation: Prepare a flat, solid specimen of the polymer with a uniform thickness. The surfaces should be smooth and parallel.
-
Instrument Setup: The heat flow meter apparatus consists of a hot plate and a cold plate, with heat flux transducers incorporated into them.[11]
-
Test Procedure:
-
Place the polymer specimen between the hot and cold plates.[10]
-
Establish a steady temperature difference across the specimen. A common temperature difference is 40°F–50°F, with a mean temperature often set at 75°F.[11]
-
The heat flow through the specimen is measured by the heat flux transducers once a steady-state condition is reached.[10][11]
-
-
Data Analysis: The thermal conductivity (k-value) is calculated from the measured heat flow, the specimen thickness, and the temperature difference across the specimen.[10]
Visualizations
Experimental Workflow for Thermal Characterization
References
- 1. polychemistry.com [polychemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. matestlabs.com [matestlabs.com]
- 11. ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties [intertek.com]
An In-depth Technical Guide on the Glass Transition Temperature of Poly(2-Methyloctyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Glass Transition Temperature Data
The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[1] This transition corresponds to a change in the mobility of the polymer chains and is observed as a step-change in heat capacity.[1]
While an extensive literature search was conducted, a specific, experimentally determined glass transition temperature for poly(2-methyloctyl methacrylate) was not found. The Tg of a polymer is influenced by several factors including its molecular weight, molecular weight distribution, tacticity, and the thermal history of the sample. Therefore, experimental determination is essential for obtaining an accurate value for a specific batch of the polymer.
| Polymer | Glass Transition Temperature (Tg) in °C |
| Poly(this compound) | Data not available in cited literature |
Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[2][3] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature.[2]
Objective: To determine the glass transition temperature (Tg) of a given sample of poly(this compound).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) instrument (e.g., TA Instruments Q200 or similar)[4]
-
Aluminum DSC pans and lids[1]
-
Sample crimper[5]
-
Microbalance (5-10 mg range, readable to ±0.01 mg)
-
Poly(this compound) sample
-
Inert gas supply (e.g., nitrogen)[6]
-
Forceps[5]
Procedure:
-
Sample Preparation:
-
Using a microbalance, accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.[5] Ensure the sample is spread evenly on the bottom of the pan to ensure good thermal contact.[1]
-
Place the lid on the pan and crimp it securely using the sample crimper.[5]
-
Prepare an empty, sealed aluminum pan to be used as a reference.[2]
-
-
Instrument Setup:
-
Turn on the DSC instrument and the cooling unit, allowing them to stabilize.[5]
-
Place the prepared sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.[5]
-
Purge the DSC cell with a constant flow of inert gas, such as nitrogen, to provide an inert atmosphere.[6]
-
-
Thermal Program:
-
Set up a heat-cool-heat cycle in the instrument's software. A typical program for a poly(methacrylate) would be:[5]
-
Segment 1 (Equilibration): Equilibrate the sample at a temperature well below the expected Tg. For a novel methacrylate polymer, starting at -50°C is a reasonable starting point.
-
Segment 2 (First Heating Scan): Heat the sample from -50°C to a temperature above the expected Tg, for instance, 150°C, at a constant heating rate of 10°C/min.[4][6] This first scan is important to erase the thermal history of the sample.
-
Segment 3 (Cooling Scan): Cool the sample from 150°C back down to -50°C at a controlled cooling rate, for example, 10°C/min.
-
Segment 4 (Second Heating Scan): Heat the sample again from -50°C to 150°C at a heating rate of 10°C/min.[4] The Tg is typically determined from this second heating scan.
-
-
-
Data Analysis:
-
The DSC software will generate a thermogram, which is a plot of heat flow versus temperature.
-
The glass transition will appear as a step-like change in the baseline of the thermogram.[2]
-
The Tg is typically reported as the midpoint of this transition, though other conventions exist, such as the onset temperature.[7]
-
Experimental Workflow for Polymer Characterization in Drug Delivery
The characterization of polymers is a critical step in the development of drug delivery systems.[8][9] A systematic workflow ensures that the polymer's properties are suitable for the intended application, influencing factors such as drug loading, release kinetics, and biocompatibility.[10]
Caption: Workflow for Polymer Characterization in Drug Delivery.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 3. azom.com [azom.com]
- 4. polychemistry.com [polychemistry.com]
- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. thermalsupport.com [thermalsupport.com]
- 8. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 9. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug Delivery From Polymer-Based Nanopharmaceuticals—An Experimental Study Complemented by Simulations of Selected Diffusion Processes [frontiersin.org]
Reactivity of 2-Methyloctyl Methacrylate in Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated reactivity of 2-methyloctyl methacrylate in free-radical polymerization. Due to a lack of specific kinetic data for this monomer in publicly available literature, this guide synthesizes information on structurally similar long-chain and branched methacrylates to infer its polymerization behavior. Detailed experimental protocols for the homopolymerization of this compound and its copolymerization with common monomers, such as methyl methacrylate (MMA) and styrene, are provided. Furthermore, this guide outlines the established methodologies for determining key polymerization parameters, including reactivity ratios. The included diagrams illustrate the fundamental signaling pathways of free-radical polymerization and representative experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies on the polymerization characteristics of this compound and its potential applications.
Introduction: Reactivity of Long-Chain Branched Methacrylates
Methacrylate polymers are widely utilized in various fields, including drug delivery, medical devices, and specialty coatings, owing to their diverse and tunable properties. The reactivity of a methacrylate monomer in polymerization is primarily governed by the chemical structure of its ester group. For this compound, the presence of a long, branched alkyl chain is expected to influence its polymerization kinetics and the properties of the resulting polymer.
The bulky 2-methyloctyl group is likely to introduce significant steric hindrance around the vinyl bond. This steric bulk can affect the rate of propagation by impeding the approach of the growing polymer chain to the monomer. Consequently, the homopolymerization rate of this compound may be lower than that of smaller, linear methacrylates like methyl methacrylate.
In copolymerization, the steric hindrance of the 2-methyloctyl group will also play a crucial role in determining the reactivity ratios. The reactivity ratios, r₁ and r₂, indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other comonomer (cross-propagation). It is anticipated that the steric bulk of this compound will influence these ratios in copolymerizations with less hindered monomers like MMA or styrene.
Homopolymerization of this compound
Predicted Kinetic Behavior
The polymerization rate is expected to be influenced by factors such as initiator concentration, temperature, and solvent. The large alkyl group may also affect the termination mechanism. In bulk polymerization, the viscosity of the medium will increase significantly with conversion, potentially leading to diffusion-controlled termination (the Trommsdorff-Norrish effect) and a consequent autoacceleration of the polymerization rate.
Experimental Protocol: Homopolymerization of this compound
This protocol provides a general procedure for the solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Toluene (or other suitable solvent), anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor. Dry the toluene over calcium hydride and distill under nitrogen.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Charging the Reactor: To the Schlenk flask, add this compound (e.g., 10 g, 1 equivalent) and toluene (e.g., 20 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive nitrogen pressure, add a calculated amount of AIBN (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir the reaction mixture.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture to determine the monomer conversion using techniques like gravimetry or gas chromatography (GC).
-
Termination and Precipitation: After the desired time or conversion, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 60 °C) to a constant weight.
Copolymerization of this compound
Copolymerization of this compound with other vinyl monomers is a key strategy to tailor the properties of the resulting polymer. Here, we present protocols for its copolymerization with methyl methacrylate (MMA) and styrene.
Copolymerization with Methyl Methacrylate (MMA)
Experimental Protocol:
The procedure is similar to the homopolymerization protocol, with the following modifications:
-
Monomer Feed: In the Schlenk flask, add a mixture of this compound and MMA in a predetermined molar ratio (e.g., 50:50).
-
Low Conversion: To determine reactivity ratios, it is crucial to stop the polymerization at low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant.
-
Copolymer Composition Analysis: After purification, the copolymer composition can be determined using techniques such as ¹H NMR spectroscopy by integrating the signals corresponding to the protons of each monomer unit.
Copolymerization with Styrene
Experimental Protocol:
Follow the same procedure as for the copolymerization with MMA, replacing MMA with styrene in the desired molar ratio. The copolymer composition can be determined by ¹H NMR or UV-Vis spectroscopy (due to the aromatic ring of styrene).
Determination of Reactivity Ratios
The reactivity ratios of this compound (M₁) with a comonomer (M₂) can be determined by performing a series of copolymerizations at different initial monomer feed ratios and analyzing the resulting copolymer compositions at low conversions. The Fineman-Ross and Kelen-Tüdős methods are commonly used linearization methods to determine r₁ and r₂ from the copolymer equation.[1][2][3]
Data Presentation:
The results from these experiments should be summarized in a table to facilitate the calculation of reactivity ratios.
Table 1: Template for Copolymerization Data of this compound (M₁) and Comonomer (M₂)
| Experiment | Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Polymerization Time (min) | Conversion (%) | Mole Fraction of M₁ in Copolymer (F₁) | Mole Fraction of M₂ in Copolymer (F₂) |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| 4 | ||||||
| 5 |
Visualizations
Signaling Pathways and Workflows
Caption: Free-Radical Polymerization Mechanism.
References
The Emerging Potential of 2-Methyloctyl Methacrylate in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkyl methacrylates are a versatile class of monomers that impart unique properties to polymers, including hydrophobicity, flexibility, and a low glass transition temperature. This technical guide explores the potential of 2-Methyloctyl methacrylate, a C9 methacrylate isomer, in the field of polymer chemistry. While specific data for this monomer is not widely available, this document extrapolates from closely related long-chain methacrylates to provide a comprehensive overview of its synthesis, polymerization, and potential applications. Detailed experimental protocols for its preparation via transesterification and its controlled polymerization using Atom Transfer Radical Polymerization (ATRP) are presented. Furthermore, anticipated physicochemical properties of both the monomer and its corresponding polymer are summarized in tabular format to facilitate comparison and guide future research. This guide aims to serve as a foundational resource for scientists and researchers interested in leveraging the unique characteristics of this compound for the development of novel materials in various fields, including specialty coatings, adhesives, and drug delivery systems.
Introduction
The relentless pursuit of advanced polymeric materials with tailored properties has led to the exploration of a vast array of monomers. Among these, long-chain alkyl methacrylates have garnered significant interest due to the influence of the alkyl side chain on the final polymer's characteristics. The incorporation of bulky, hydrophobic alkyl groups can significantly alter properties such as thermal behavior, mechanical strength, and surface energy. This compound, with its nine-carbon branched alkyl chain, represents an intriguing yet underexplored monomer in this class. This guide provides a technical overview of its potential, drawing parallels with well-studied analogues like 2-ethylhexyl methacrylate and other long-chain methacrylates.
Synthesis of this compound
The most common and industrially viable methods for the synthesis of long-chain alkyl methacrylates are direct esterification of methacrylic acid and transesterification of a shorter-chain methacrylate, typically methyl methacrylate.
Transesterification of Methyl Methacrylate
Transesterification is a widely employed method for the synthesis of higher alkyl methacrylates. This process involves the reaction of methyl methacrylate with a higher boiling point alcohol, in this case, 2-methyloctanol, in the presence of a catalyst. The equilibrium is driven forward by the removal of the lower-boiling methanol byproduct.
Logical Workflow for Transesterification Synthesis
Caption: Workflow for the synthesis of this compound via transesterification.
Experimental Protocol: Transesterification
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation column connected to a condenser and a receiving flask.
-
Charging Reactants: The flask is charged with 2-methyloctanol (1.0 mol), methyl methacrylate (1.5 mol, as both reactant and solvent), a suitable transesterification catalyst (e.g., 0.5 mol% dibutyltin dilaurate), and a polymerization inhibitor (e.g., 200 ppm hydroquinone monomethyl ether).
-
Reaction: The mixture is heated to a gentle reflux (approximately 100-120 °C) with continuous stirring. The methanol-methyl methacrylate azeotrope will begin to distill.
-
Monitoring Progress: The reaction progress is monitored by measuring the amount of methanol collected in the receiving flask. The reaction is considered complete when the theoretical amount of methanol has been collected.
-
Purification: After completion, the reaction mixture is cooled to room temperature. The excess methyl methacrylate is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Physicochemical Properties of this compound (Estimated)
As direct experimental data for this compound is scarce, the following table provides estimated values based on trends observed for other C8-C10 alkyl methacrylates.
| Property | Estimated Value |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| Boiling Point | ~230-240 °C (at atm. pressure) |
| Density | ~0.88 - 0.90 g/cm³ |
| Refractive Index | ~1.43 - 1.44 |
Polymerization of this compound
The polymerization of this compound can be achieved through various techniques, including conventional free-radical polymerization. However, for applications requiring well-defined polymer architectures and controlled molecular weights, controlled/"living" radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) are preferred.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including methacrylates. It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.
Experimental Workflow for ATRP
Caption: Workflow for the Atom Transfer Radical Polymerization of this compound.
Experimental Protocol: ATRP
-
Preparation of Reactants: The monomer, this compound, is passed through a column of basic alumina to remove the inhibitor. The solvent (e.g., anisole) is dried and deoxygenated. The initiator (e.g., ethyl α-bromoisobutyrate, EBiB), catalyst (e.g., copper(I) bromide, CuBr), and ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are used as received or purified as necessary.
-
Reaction Setup: In a glovebox or under an inert atmosphere, CuBr and the ligand are added to a Schlenk flask equipped with a magnetic stir bar. The flask is sealed with a rubber septum.
-
Addition of Monomer and Solvent: The deoxygenated monomer and solvent are added to the Schlenk flask via syringe. The mixture is stirred until the catalyst complex dissolves.
-
Initiation: The initiator, EBiB, is injected into the reaction mixture to start the polymerization.
-
Polymerization: The flask is placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 70-90 °C). Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by exposing the reaction mixture to air. The mixture is diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., cold methanol) and dried under vacuum.
Properties of Poly(this compound) (Anticipated)
The properties of poly(this compound) are expected to be influenced by its long, branched alkyl side chain. The following table presents anticipated properties based on data from similar long-chain poly(alkyl methacrylates).
| Property | Anticipated Value / Characteristic |
| Glass Transition Temperature (Tg) | -10 to -30 °C |
| Appearance | Optically clear, amorphous solid |
| Solubility | Soluble in common organic solvents (THF, toluene, chloroform), insoluble in water and lower alcohols |
| Molecular Weight (by ATRP) | Controllable, typically 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) (by ATRP) | < 1.3 |
| Tensile Strength | Low |
| Elongation at Break | High |
| Surface Energy | Low, resulting in hydrophobic and oleophobic properties |
Potential Applications
The unique combination of properties anticipated for poly(this compound) makes it a promising candidate for a variety of applications:
-
Specialty Coatings: Its low surface energy and hydrophobicity could be leveraged in the formulation of water-repellent and anti-fouling coatings. The low Tg would also impart flexibility, making it suitable for coatings on flexible substrates.
-
Adhesives: The low glass transition temperature suggests that it could be a valuable component in pressure-sensitive adhesives, providing a good balance of tack, peel, and shear properties.
-
Lubricant Additives: Long-chain polymethacrylates are known to be effective viscosity index improvers in lubricating oils. Poly(this compound) could offer similar performance.
-
Drug Delivery: The hydrophobic nature of the polymer could be utilized in the design of drug delivery systems for hydrophobic drugs, potentially in the form of nanoparticles or micelles for controlled release applications. The biocompatibility of polymethacrylates, in general, makes this a promising area of investigation.
-
Plasticizers: Due to its low Tg, it could act as a polymeric plasticizer for more brittle polymers, enhancing their flexibility and impact resistance.
Signaling Pathway Analogy for Application Development
Caption: Relationship between monomer structure, polymer properties, and potential applications.
Conclusion
This compound presents a compelling opportunity for the development of novel polymeric materials with desirable properties such as low glass transition temperature, high flexibility, and significant hydrophobicity. While direct experimental data remains limited, this technical guide provides a robust framework for its synthesis, controlled polymerization, and a clear rationale for its potential applications in diverse fields ranging from industrial coatings and adhesives to advanced drug delivery systems. The detailed experimental protocols and anticipated property data herein are intended to catalyze further research and development into this promising, yet underexplored, methacrylate monomer.
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 2-Methyloctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free-radical polymerization of 2-methyloctyl methacrylate, a monomer increasingly utilized in the development of novel drug delivery systems and advanced biomaterials. The protocols outlined below are based on established principles of polymer chemistry and can be adapted for various research and development applications.
Introduction
This compound is a branched-chain acrylic monomer that, when polymerized, forms poly(this compound), a polymer with distinct physicochemical properties. Its branched alkyl side chain imparts a unique combination of hydrophobicity, flexibility, and a low glass transition temperature, making it an attractive candidate for applications in drug delivery where controlled release and biocompatibility are paramount. The free-radical polymerization of this monomer can be achieved through conventional methods or controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer precise control over the polymer's molecular weight and architecture.
Applications in Drug Development
Polymers based on long-chain methacrylates are finding increasing use in the pharmaceutical sciences.[1] While specific data on poly(this compound) is emerging, the properties of analogous poly(alkyl methacrylates) suggest significant potential in the following areas:
-
Drug Delivery Vehicles: The hydrophobic and flexible nature of poly(this compound) makes it suitable for encapsulating lipophilic drugs, potentially enhancing their solubility and bioavailability.[2] Copolymers containing this monomer can be designed to form nanoparticles or micelles for targeted drug delivery.
-
Transdermal Patches: The low glass transition temperature and adhesive properties of polymers with long alkyl side chains are advantageous for the development of transdermal drug delivery systems, ensuring good skin contact and facilitating drug permeation.
-
Medical Device Coatings: The biocompatibility and biostability of polymethacrylates make them suitable for coating medical devices, such as stents, to control drug elution and improve device performance.[1]
-
Tissue Engineering Scaffolds: The mechanical properties of these polymers can be tuned for use in tissue engineering, providing structural support for cell growth and tissue regeneration.
Experimental Protocols
The following section details protocols for the free-radical polymerization of this compound. These are generalized procedures that may require optimization based on specific experimental goals.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Inhibitor should be removed before use. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol before use. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Methanol | ACS reagent, ≥99.8% | Fisher Scientific | For polymer precipitation. |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | For polymer dissolution. |
| Basic alumina | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal. |
Monomer Purification
Prior to polymerization, it is crucial to remove the inhibitor (typically hydroquinone monomethyl ether) from the this compound monomer.
Procedure:
-
Pass the this compound monomer through a column packed with basic alumina.
-
Collect the inhibitor-free monomer in a clean, dry flask.
-
Store the purified monomer at a low temperature (e.g., 4 °C) and use it within a short period to prevent spontaneous polymerization.
Conventional Free-Radical Polymerization (Solution)
This protocol describes a standard solution polymerization using AIBN as a thermal initiator.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 50.4 mmol) and anhydrous toluene (e.g., 20 mL).
-
Add the desired amount of AIBN (e.g., 0.083 g, 0.50 mmol, for a monomer to initiator ratio of 100:1).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Polymer
The resulting poly(this compound) can be characterized using various analytical techniques to determine its molecular weight, polydispersity, and thermal properties.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure and determination of monomer conversion. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
Process Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of this compound.
Caption: Workflow for Solution Polymerization.
Free-Radical Polymerization Mechanism
The fundamental steps of free-radical polymerization are initiation, propagation, and termination.
Caption: Free-Radical Polymerization Steps.
Quantitative Data Summary
The following table provides an example of how to structure the quantitative data obtained from the polymerization of this compound under different conditions. The values presented are hypothetical and should be replaced with experimental data.
| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 1 | 100:1 | 70 | 6 | 65 | 45,000 | 90,000 | 2.0 |
| 2 | 100:1 | 70 | 12 | 85 | 55,000 | 115,000 | 2.1 |
| 3 | 200:1 | 70 | 12 | 78 | 80,000 | 170,000 | 2.1 |
| 4 | 100:1 | 80 | 6 | 75 | 48,000 | 100,000 | 2.08 |
Safety Precautions
-
This compound is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like toluene and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
AIBN is a thermally unstable compound that can decompose vigorously. Store it at a low temperature and handle it with care.
-
Polymerization reactions can be exothermic. Monitor the reaction temperature, especially for bulk polymerizations.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2-Methyloctyl Methacrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, Ð), and complex architectures.[1] This controlled radical polymerization technique is particularly effective for a wide range of monomers, including methacrylates.[2] The polymerization of 2-methyloctyl methacrylate via ATRP allows for the creation of polymers with specific properties derived from the branched alkyl side chain, which can be advantageous in applications such as drug delivery, coatings, and advanced materials.
This document provides detailed application notes and a general protocol for the ATRP of this compound. The protocol is based on established methods for other methacrylates, such as methyl methacrylate (MMA), and may require optimization for this specific monomer.[3][4]
Key Principles of ATRP
ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.[5] The process involves the reversible transfer of a halogen atom between the catalyst and the growing polymer chain, which maintains a low concentration of active radical species, thus minimizing termination reactions and allowing for controlled polymerization.[1]
Core Components of an ATRP Reaction:
-
Monomer: this compound
-
Initiator: An alkyl halide with a structure that facilitates radical formation (e.g., ethyl α-bromoisobutyrate, EBiB).
-
Catalyst: A transition metal salt (e.g., Cu(I)Br).
-
Ligand: A nitrogen-based ligand that complexes with the copper catalyst to solubilize it and adjust its reactivity (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).
-
Solvent: An appropriate solvent to dissolve all components (e.g., anisole, toluene, or diphenyl ether).[3]
Experimental Protocols
The following section details a general protocol for the ATRP of this compound. This protocol is a starting point and may be adapted based on desired molecular weight and reaction kinetics.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flasks and vacuum line
Purification of Reagents:
-
Monomer (this compound): Pass through a column of basic alumina to remove the inhibitor.
-
Catalyst (CuBr): Purify by stirring in glacial acetic acid, followed by washing with ethanol and drying under vacuum.[3]
-
Solvent and Ligand: Purge with nitrogen or argon to remove dissolved oxygen.
General Polymerization Procedure (Normal ATRP):
-
Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with CuBr (1 part). The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and backfilling with nitrogen.[4]
-
Addition of Reagents: Under a nitrogen atmosphere, add anisole (e.g., 50% v/v with monomer), this compound (e.g., 100 parts), and PMDETA (e.g., 1 part) to the Schlenk flask via degassed syringes.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.[3][4]
-
Initiation: The flask is placed in a thermostated oil bath at the desired reaction temperature (e.g., 70-90 °C). Once the temperature has stabilized, the initiator, EBiB (e.g., 1 part), is added via a degassed syringe to start the polymerization.[4]
-
Monitoring the Reaction: Samples can be taken periodically using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and polydispersity (via Gel Permeation Chromatography, GPC).[3]
-
Termination and Isolation: The polymerization is terminated by opening the flask to air and cooling the reaction mixture. The mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.[6] The polymer is isolated by precipitation into a large excess of cold methanol.[6] The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Activators Regenerated by Electron Transfer (ARGET) ATRP
For applications requiring very low catalyst concentrations, ARGET ATRP is a suitable alternative. In this method, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator that forms during termination.[7][8]
Modified Protocol for ARGET ATRP:
-
Catalyst: Use CuBr₂ instead of CuBr.
-
Reducing Agent: Add a reducing agent such as tin(II) 2-ethylhexanoate (Sn(EH)₂) or ascorbic acid.[7][8]
-
Procedure: The setup is similar, but the CuBr₂ and ligand are added first, followed by the monomer, solvent, and initiator. The reducing agent is then added to begin the in-situ generation of the Cu(I) activator.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the ATRP of methacrylates, which can be used as a guide for the polymerization of this compound.
Table 1: Representative Reaction Conditions for ATRP of Methacrylates.
| Parameter | Condition | Rationale |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Determines the target degree of polymerization and molecular weight. |
| Initiator:Catalyst:Ligand Ratio | 1:1:1 to 1:0.1:1 | Affects the rate of polymerization and the level of control. Lower catalyst concentrations are often used in ARGET ATRP. |
| Solvent | Anisole, Toluene, Diphenyl Ether | Should be a good solvent for all components and have a suitable boiling point for the reaction temperature. |
| Temperature | 50-90 °C | Influences the rate of polymerization and side reactions. Higher temperatures can lead to faster reactions but may also increase termination. |
| Reaction Time | 1-24 hours | Dependent on the desired conversion and reaction conditions. |
Table 2: Expected Polymer Characteristics.
| Property | Expected Value | Analytical Technique |
| Monomer Conversion | 50-95% | ¹H NMR, Gas Chromatography (GC) |
| Number Average Molecular Weight (Mₙ) | 5,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (Ð) | 1.1 - 1.4 | Gel Permeation Chromatography (GPC) |
| Polymer Structure | Linear, well-defined | ¹H NMR, ¹³C NMR |
Visualizations
Diagram 1: General Workflow for ATRP of this compound
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Polymerizing via ATRP [sigmaaldrich.com]
- 5. Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RAFT Polymerization of 2-Methyloctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(2-Methyloctyl methacrylate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, essential for applications in drug delivery, biomaterials, and nanotechnology.[1]
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of living radical polymerization that enables control over the final polymer architecture. The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of RAFT agent is crucial for successful polymerization and depends on the monomer being used.[1] For methacrylates, trithiocarbonates and dithiobenzoates are commonly employed RAFT agents.[1]
The key benefits of using RAFT polymerization include:
-
Controlled Molecular Weight: The molecular weight of the polymer can be predicted based on the monomer-to-RAFT agent ratio.
-
Low Dispersity (Đ): RAFT polymerization yields polymers with a narrow molecular weight distribution (Đ or PDI values close to 1.1).[2]
-
Architectural Control: It allows for the synthesis of complex polymer architectures such as block, graft, and star polymers.[3]
-
End-Group Functionality: The RAFT agent's functional group is retained at the polymer chain end, allowing for further modification.
Key Components for RAFT Polymerization of this compound
The successful RAFT polymerization of this compound requires the careful selection of the following components.
| Component | Example | Role in Polymerization |
| Monomer | This compound | The repeating unit of the polymer chain. |
| RAFT Agent (CTA) | 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | Controls the polymerization, enabling "living" characteristics.[1][4] |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | Another suitable RAFT agent for methacrylates.[5] | |
| Initiator | Azobisisobutyronitrile (AIBN) | Generates the initial free radicals to start the polymerization.[5] |
| Solvent | Toluene, Benzene, or Anisole | Dissolves the monomer, RAFT agent, and initiator, creating a homogeneous reaction mixture.[6] |
| Inert Gas | Nitrogen or Argon | Used to deoxygenate the reaction mixture, as oxygen can quench radical polymerization.[6] |
Experimental Protocol: RAFT Polymerization of this compound
This protocol provides a general procedure for the RAFT polymerization of this compound. The molar ratios of monomer, RAFT agent, and initiator should be adjusted to target a specific molecular weight and polymerization rate.
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (or other suitable solvent)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath
-
Vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine the desired amounts of this compound, the RAFT agent (e.g., CPDT), and the initiator (AIBN) in the chosen solvent (e.g., Toluene).[6] A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] might be:[1]:[0.1].
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.[5] This involves freezing the mixture with liquid nitrogen, evacuating the flask under vacuum, and then thawing the mixture under an inert atmosphere.
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).[2][5] Stir the reaction mixture for the specified duration (e.g., 15 hours).[5]
-
Quenching the Reaction: To stop the polymerization, rapidly cool the flask by immersing it in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight (Mn), dispersity (Đ), and monomer conversion.
| Technique | Parameter Measured |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Dispersity (Đ = Mw/Mn). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer conversion and polymer structure confirmation. |
Visualizing the Workflow and RAFT Mechanism
To better understand the experimental process and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for RAFT polymerization.
Caption: The core mechanism of RAFT polymerization.
References
- 1. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Emulsion Polymerization of 2-Methyloctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-Methyloctyl methacrylate) is a polymer with potential applications in drug delivery, coatings, and specialty adhesives due to its hydrophobic nature and potential biocompatibility. Emulsion polymerization is a versatile and environmentally friendly technique for synthesizing this polymer, offering control over particle size, molecular weight, and formulation. These application notes provide detailed protocols for three key emulsion polymerization techniques—conventional, miniemulsion, and microemulsion—adapted for the synthesis of poly(this compound) nanoparticles. The protocols are based on established methods for similar long-chain methacrylates and may require optimization for specific applications.
Key Experimental Parameters
The successful synthesis of poly(this compound) via emulsion polymerization is dependent on several critical parameters. The following table summarizes typical ranges for these parameters based on literature for similar monomers.
| Parameter | Conventional Emulsion Polymerization | Miniemulsion Polymerization | Microemulsion Polymerization |
| Monomer (this compound) | 10-30 wt% of total formulation | 5-25 wt% of total formulation | 1-10 wt% of total formulation |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium bromide (CTAB) | Sodium Dodecyl Sulfate (SDS), Aerosol OT |
| Surfactant Concentration | Above Critical Micelle Concentration (CMC) | 1-5 wt% based on monomer | 10-20 wt% of total formulation |
| Co-stabilizer/Co-surfactant | Not typically used | Hexadecane, Cetyl alcohol | n-Butanol, n-Hexanol |
| Initiator | Potassium Persulfate (KPS), Ammonium Persulfate (APS) | Potassium Persulfate (KPS), 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | Potassium Persulfate (KPS), 2,2'-Azobis(2-isobutyronitrile) (AIBN) |
| Initiator Concentration | 0.1-1.0 wt% based on monomer | 0.1-1.0 wt% based on monomer | 0.5-2.0 wt% based on monomer |
| Reaction Temperature | 60-80 °C | 60-80 °C | 50-70 °C |
| Stirring Speed | 200-500 rpm | 200-500 rpm (after homogenization) | 200-400 rpm |
| Homogenization | Not required | High-shear homogenization or ultrasonication | Spontaneous formation or gentle mixing |
| Typical Particle Size | 100-500 nm | 50-200 nm | 10-50 nm |
| Monomer Conversion | >95% | >95% | >95% |
Experimental Protocols
Conventional Emulsion Polymerization
This technique involves the polymerization of monomer droplets dispersed in an aqueous phase stabilized by a surfactant at a concentration above its critical micelle concentration (CMC).
Materials:
-
This compound (monomer)
-
Sodium Dodecyl Sulfate (SDS) (surfactant)
-
Potassium Persulfate (KPS) (initiator)
-
Deionized (DI) water
-
Nitrogen gas
-
Methanol (for precipitation)
-
Hydroquinone (inhibitor scavenger, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Syringe or dropping funnel
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Initial Charge: To the flask, add DI water and SDS. Stir the mixture at 200-300 rpm until the surfactant is completely dissolved.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Monomer Addition: Add the this compound monomer to the reactor while stirring to form a coarse emulsion.
-
Initiation: Heat the reactor to the desired reaction temperature (e.g., 70 °C). Once the temperature is stable, dissolve the KPS initiator in a small amount of DI water and add it to the reactor using a syringe.
-
Polymerization: Continue the reaction under a nitrogen atmosphere with constant stirring for 4-6 hours. The appearance of the emulsion will change from milky white to a more translucent or bluish-white latex.
-
Termination and Recovery: Cool the reactor to room temperature. To terminate the reaction and precipitate the polymer, pour the latex into an excess of methanol while stirring.
-
Purification: Filter the precipitated polymer and wash it several times with methanol and DI water to remove unreacted monomer, surfactant, and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Miniemulsion Polymerization
Miniemulsion polymerization involves the polymerization of finely dispersed monomer droplets (50-500 nm), created by high-shear homogenization. A co-stabilizer is used to prevent droplet degradation via Ostwald ripening.
Materials:
-
This compound (monomer)
-
Sodium Dodecyl Sulfate (SDS) (surfactant)
-
Hexadecane (co-stabilizer)
-
Potassium Persulfate (KPS) (initiator)
-
Deionized (DI) water
-
Nitrogen gas
-
Methanol (for precipitation)
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Syringe
Procedure:
-
Organic Phase Preparation: In a beaker, mix the this compound monomer and hexadecane.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the SDS in DI water.
-
Pre-emulsification: Slowly add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication for 10-20 minutes to create a stable miniemulsion. The resulting emulsion should be milky white and stable against creaming for several hours.
-
Reactor Setup and Polymerization: Transfer the miniemulsion to the three-necked flask and proceed with steps 3-9 of the Conventional Emulsion Polymerization protocol.
Microemulsion Polymerization
Microemulsion polymerization occurs in thermodynamically stable, transparent, or translucent oil-in-water microemulsions, leading to the formation of very small polymer particles (10-50 nm).
Materials:
-
This compound (monomer)
-
Sodium Dodecyl Sulfate (SDS) (surfactant)
-
n-Butanol (co-surfactant)
-
Potassium Persulfate (KPS) (initiator)
-
Deionized (DI) water
-
Nitrogen gas
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Syringe
Procedure:
-
Microemulsion Formation: In the three-necked flask, combine DI water, SDS, and n-butanol. Stir until a clear solution is formed.
-
Monomer Addition: Slowly add the this compound monomer to the surfactant/co-surfactant solution while stirring. Continue stirring until a transparent or translucent microemulsion is formed.
-
Inert Atmosphere and Initiation: Purge the system with nitrogen for 30 minutes. Heat the microemulsion to the desired reaction temperature (e.g., 60 °C). Dissolve the KPS initiator in a small amount of DI water and add it to the reactor.
-
Polymerization: Maintain the reaction at the set temperature with constant stirring for 2-4 hours.
-
Termination and Recovery: Follow steps 7-9 of the Conventional Emulsion Polymerization protocol to recover and purify the polymer nanoparticles.
Visualizations
Application Notes and Protocols: Copolymerization of 2-Methyloctyl Methacrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 2-methyloctyl methacrylate (MOMA) with methyl methacrylate (MMA). The resulting copolymers, poly(this compound-co-methyl methacrylate), offer a versatile platform for various applications, including drug delivery systems, biomaterial coatings, and specialty adhesives, owing to their tunable mechanical and thermal properties.
Monomer Properties
A clear understanding of the individual monomer properties is crucial for designing a successful copolymerization reaction and for predicting the final copolymer characteristics.
| Property | This compound (MOMA) | Methyl Methacrylate (MMA) |
| Chemical Formula | C₁₃H₂₄O₂ | C₅H₈O₂[1] |
| Molecular Weight | 212.33 g/mol | 100.12 g/mol [1] |
| Appearance | Colorless Liquid | Colorless, volatile liquid[2][3] |
| Boiling Point | ~240-250 °C (estimated) | 100-101 °C[2] |
| Density | ~0.88 g/cm³ (estimated) | 0.94 g/cm³[2] |
| Solubility | Soluble in most organic solvents, insoluble in water. | Moderately soluble in water (15.8 g/L), soluble in most organic solvents.[2] |
Copolymerization Reaction
The copolymerization of this compound and methyl methacrylate is typically achieved through free-radical polymerization. This method allows for good control over the copolymer composition and molecular weight by adjusting the monomer feed ratio and reaction conditions. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate free radicals and initiate the polymerization process.
Caption: Copolymerization of MOMA and MMA.
Experimental Protocol: Free-Radical Copolymerization
This protocol outlines a general procedure for the synthesis of poly(this compound-co-methyl methacrylate) via free-radical polymerization in solution.
3.1. Materials
| Material | Grade | Supplier | Notes |
| This compound (MOMA) | ≥98% | Inhibitor should be removed before use. | |
| Methyl methacrylate (MMA) | ≥99% | Inhibitor should be removed before use. | |
| Azobisisobutyronitrile (AIBN) | 98% | Recrystallize from methanol before use. | |
| Toluene | Anhydrous | ||
| Methanol | ACS Grade | For precipitation. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnel
-
Beakers
-
Vacuum filtration apparatus
3.3. Procedure
-
Monomer Purification: Remove the inhibitor from MOMA and MMA by passing them through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying over anhydrous magnesium sulfate.
-
Reaction Setup: Assemble the three-neck round-bottom flask with a condenser, a nitrogen/argon inlet, and a rubber septum. Place a magnetic stir bar in the flask.
-
Charging the Reactor: Under a nitrogen or argon atmosphere, add the desired molar ratio of purified this compound and methyl methacrylate to the flask. Add anhydrous toluene to achieve a total monomer concentration of approximately 2 M.
-
Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers), to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Termination and Precipitation: After the desired reaction time (typically 4-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the copolymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of poly(this compound-co-methyl methacrylate).
Caption: Experimental workflow for copolymerization.
Characterization of the Copolymer
Thorough characterization of the synthesized copolymer is essential to confirm its structure, composition, and physical properties.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of characteristic functional groups. | A strong absorption peak around 1730 cm⁻¹ corresponding to the C=O stretching of the ester groups from both MOMA and MMA units.[4] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To determine the copolymer composition. | The ratio of the integrals of the proton signals from the methoxy group of MMA (~3.6 ppm) and the methylene protons of the 2-methyloctyl group of MOMA can be used to calculate the copolymer composition.[4] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | The molecular weight and PDI will depend on the reaction conditions (initiator concentration, temperature, and time). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A single Tg value is expected, which will be intermediate between the Tg of poly(this compound) and poly(methyl methacrylate), and will vary with the copolymer composition. |
Disclaimer: The experimental protocol provided is a general guideline. Specific reaction conditions may need to be optimized to achieve the desired copolymer properties. Safety precautions, including the use of personal protective equipment, should be strictly followed when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of Block Copolymers using 2-Methyloctyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of block copolymers incorporating 2-methyloctyl methacrylate (MOMA), a monomer that imparts unique hydrophobicity and flexibility to polymeric materials. The protocols cover three major controlled radical polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and anionic polymerization. These methods allow for the precise control over molecular weight, architecture, and functionality of the resulting block copolymers, which are of significant interest for applications in drug delivery, nanotechnology, and materials science.
Synthesis of Block Copolymers by RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The following protocol describes the synthesis of a diblock copolymer, poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PMOMA), using a PMMA macro-chain transfer agent (macro-CTA).
Experimental Protocol: Synthesis of PMMA Macro-CTA
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with methyl methacrylate (MMA), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and an initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent such as toluene.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight.
-
Termination and Purification: The polymerization is quenched by immersing the flask in an ice bath and exposing the contents to air. The polymer is then precipitated in a large excess of a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to yield the PMMA macro-CTA.
Experimental Protocol: Synthesis of PMMA-b-PMOMA Block Copolymer
-
Reaction Setup: A Schlenk flask is charged with the purified PMMA macro-CTA, this compound (MOMA), and AIBN in toluene.
-
Degassing: The reaction mixture is degassed using three freeze-pump-thaw cycles.
-
Polymerization: The flask is immersed in a preheated oil bath (e.g., 70 °C) to commence the polymerization of the second block. The reaction is monitored for monomer conversion.
-
Termination and Purification: Upon reaching high monomer conversion, the polymerization is terminated. The resulting block copolymer is purified by precipitation in cold methanol and dried under vacuum.
Representative Data for RAFT-synthesized Methacrylate Block Copolymers
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference System |
| PMMA Macro-CTA | 10,000 | 1.15 | 95 | PMMA |
| PMMA-b-P(lauryl methacrylate) | 25,000 | 1.20 | >95 | PMMA-b-PLMA[1] |
| PMMA-b-P(butyl methacrylate) | 30,500 | 1.25 | 98 | PMMA-b-PBMA |
Experimental Workflow for Block Copolymer Synthesis via RAFT
Caption: Workflow for the synthesis of a diblock copolymer using a macro-chain transfer agent.
Synthesis of Block Copolymers by ATRP
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate the polymer chain ends, allowing for controlled growth. The following protocol outlines the synthesis of a block copolymer using a "grafting from" approach, where the first block acts as a macroinitiator for the second.
Experimental Protocol: Synthesis of Poly(this compound) Macroinitiator
-
Catalyst Complex Formation: In a Schlenk flask, the copper(I) halide catalyst (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are added. The flask is sealed and purged with an inert gas (e.g., argon). Anhydrous solvent (e.g., anisole) is then added, and the mixture is stirred until the catalyst complex forms.
-
Reaction Mixture Preparation: In a separate flask, the monomer (this compound) and an initiator (e.g., ethyl α-bromoisobutyrate, EBiB) are dissolved in anisole and degassed by bubbling with argon.
-
Polymerization: The degassed monomer/initiator solution is transferred to the catalyst-containing flask via a cannula. The reaction flask is then placed in a thermostated oil bath (e.g., 60 °C).
-
Termination and Purification: After the desired polymerization time, the reaction is stopped by opening the flask to air, which oxidizes the catalyst. The polymer solution is diluted with a suitable solvent (e.g., tetrahydrofuran, THF) and passed through a column of neutral alumina to remove the copper catalyst. The resulting polymer is precipitated in cold methanol and dried.
Experimental Protocol: Synthesis of PMOMA-b-Poly(tert-butyl methacrylate) Block Copolymer
-
Reaction Setup: The purified PMOMA macroinitiator and the second monomer (e.g., tert-butyl methacrylate, tBMA) are dissolved in a solvent (e.g., anisole) in a Schlenk flask. The catalyst (e.g., CuBr) and ligand (e.g., PMDETA) are added.
-
Degassing and Polymerization: The mixture is degassed, and the polymerization is carried out at a suitable temperature (e.g., 90 °C).
-
Work-up: The resulting block copolymer is purified using the same procedure as for the macroinitiator (alumina column chromatography followed by precipitation).
Representative Data for ATRP-synthesized Methacrylate Block Copolymers
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference System |
| P(butyl methacrylate) Macroinitiator | 12,500 | 1.18 | 92 | PBMA |
| PBMA-b-PMMA | 28,000 | 1.25 | >90 | PBMA-b-PMMA[2] |
| P(styrene)-b-P(t-butyl acrylate) | 21,300 | 1.12 | 95 | PSt-b-PtBA[2] |
Synthesis of Block Copolymers by Anionic Polymerization
Anionic polymerization offers excellent control over molecular weight and dispersity, particularly for methacrylate monomers. However, it requires stringent reaction conditions, including high purity reagents and an inert atmosphere. The following is a generalized protocol for the synthesis of a block copolymer of styrene and this compound.
Experimental Protocol: Synthesis of Polystyrene-b-Poly(this compound)
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) as the solvent and both styrene and this compound monomers must be rigorously purified to remove any protic impurities. This typically involves stirring over calcium hydride followed by distillation under high vacuum.[3]
-
Initiation of Styrene Polymerization: In a flame-dried, sealed reactor under high vacuum, purified THF is distilled in. The initiator, typically an organolithium compound like sec-butyllithium, is added at low temperature (e.g., -78 °C). Purified styrene is then introduced, and the polymerization is allowed to proceed. The formation of the "living" polystyryllithium is indicated by a characteristic orange-red color.
-
Addition of 1,1-Diphenylethylene (DPE): To prevent side reactions when the methacrylate monomer is added, a small amount of DPE is often introduced to cap the polystyryl anion.
-
Polymerization of this compound: The purified this compound is slowly added to the living polystyrene solution. The color of the solution typically disappears, indicating the crossover reaction. The polymerization is continued at low temperature.
-
Termination: The polymerization is terminated by the addition of a protic agent, such as degassed methanol.
-
Purification: The block copolymer is isolated by precipitation into a non-solvent (e.g., methanol) and dried under vacuum.
Representative Data for Anionically-synthesized Methacrylate Block Copolymers
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference System |
| PMMA-b-PEMA | 25,000 | 1.08 | PMMA-b-PEMA[4] |
| PMMA-b-PBMA | 32,000 | 1.09 | PMMA-b-PBMA[4] |
| P(styrene)-b-P(t-butyl methacrylate) | 45,000 | 1.05 | PSt-b-PtBMA[5] |
Applications and Self-Assembly of Amphiphilic Block Copolymers
Block copolymers containing a hydrophobic block like poly(this compound) and a hydrophilic block (e.g., poly(ethylene glycol) or a hydrolyzed poly(tert-butyl methacrylate)) are amphiphilic. In aqueous environments, these copolymers can self-assemble into various nanostructures such as micelles and vesicles.[6][7] These self-assembled structures have significant potential in drug delivery for encapsulating hydrophobic drugs, thereby increasing their solubility and bioavailability.[8]
Self-Assembly of Amphiphilic Block Copolymers
Caption: Self-assembly of amphiphilic block copolymers into micelles and vesicles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and drug delivery of novel amphiphilic block copolymers containing hydrophobic dehydroabietic moiety - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Methyloctyl Methacrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond upon the application of light pressure. They are essential components in a wide range of products, including medical devices, transdermal drug delivery systems, and consumer goods. Acrylic PSAs, in particular, are valued for their excellent aging characteristics, optical clarity, and versatile adhesion properties. The performance of an acrylic PSA is largely determined by its monomer composition, which controls properties such as tack, peel adhesion, and shear strength.
This document provides detailed application notes and protocols for the use of 2-methyloctyl methacrylate (2-MOMA) as a monomer in the formulation of pressure-sensitive adhesives. 2-MOMA is a branched-chain alkyl methacrylate that can be incorporated into acrylic PSA formulations to modify their adhesive properties. Its branched structure is expected to influence the polymer's glass transition temperature (Tg) and steric hindrance, thereby affecting the final adhesive performance. These notes are intended to guide researchers and professionals in the development of novel PSA formulations for various applications, including drug delivery systems.
Physicochemical Properties of Monomers
The selection of monomers is critical in designing a PSA with the desired balance of adhesive and cohesive properties. Typically, acrylic PSAs are copolymers of "soft" and "hard" monomers. Soft monomers have low glass transition temperatures (Tg) and impart tack and flexibility to the adhesive. Hard monomers have high Tgs and contribute to the cohesive strength and shear resistance of the adhesive. Functional monomers are often included in small amounts to provide sites for crosslinking or to enhance adhesion to specific substrates.
| Monomer | Type | Homopolymer Tg (°C) | Function in PSA |
| This compound (2-MOMA) | Soft (Estimated) | -45 (Estimated) | Imparts tackiness, flexibility, and peel strength. The branched structure can influence viscoelastic properties. |
| 2-Ethylhexyl Acrylate (2-EHA) | Soft | -50 | Provides excellent flexibility and tack.[1] |
| Methyl Methacrylate (MMA) | Hard | 105 | Increases cohesive strength and shear resistance.[1] |
| Acrylic Acid (AA) | Functional | 106 | Promotes adhesion to polar surfaces and provides sites for crosslinking.[2] |
Experimental Protocols
Protocol 1: Synthesis of a 2-MOMA-Based Acrylic PSA via Solution Polymerization
This protocol describes the synthesis of a solvent-based acrylic PSA containing this compound.
Materials:
-
This compound (2-MOMA)
-
Methyl methacrylate (MMA)
-
Acrylic acid (AA)
-
Ethyl acetate (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas
-
Reaction kettle with a condenser, mechanical stirrer, thermometer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction kettle and ensure all connections are airtight.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Charging the Reactor: To the reactor, add 150g of ethyl acetate as the solvent.
-
Monomer and Initiator Preparation: In a separate beaker, prepare the monomer mixture by combining 70g of 2-MOMA, 25g of MMA, and 5g of AA. Dissolve 0.2g of AIBN in this monomer mixture.
-
Reaction Initiation: Heat the ethyl acetate in the reactor to 75-80°C while stirring.
-
Monomer Feed: Slowly add the monomer/initiator mixture to the reactor over a period of 2-3 hours using a dropping funnel. Maintain the reaction temperature at 75-80°C.
-
Polymerization: After the monomer feed is complete, continue stirring at 75-80°C for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling: Cool the reactor to room temperature. The resulting product is a viscous solution of the acrylic PSA in ethyl acetate.
Protocol 2: Characterization of PSA Properties
The following protocols outline the standard test methods for evaluating the performance of the synthesized PSA. Before testing, the PSA solution is coated onto a suitable substrate (e.g., PET film) and dried in an oven to remove the solvent, leaving a uniform adhesive film.
2.1 Loop Tack Test (based on ASTM D6195)
This test measures the instantaneous adhesion or "quick stick" of the PSA.
-
Sample Preparation: Cut a 1-inch wide strip of the adhesive-coated film. Form a loop with the adhesive side facing out.
-
Test Procedure: Secure the ends of the loop in the upper jaw of a tensile tester. Bring the loop down to make contact with a standard test panel (e.g., stainless steel) at a controlled rate. The area of contact should be 1 inch by 1 inch.
-
Measurement: Immediately after contact, move the upper jaw upward at a constant speed (e.g., 12 inches/minute). The force required to separate the loop from the test panel is recorded as the loop tack value.
2.2 180° Peel Adhesion Test (based on ASTM D3330)
This test measures the force required to remove the adhesive tape from a standard surface at a 180° angle.
-
Sample Preparation: Apply a 1-inch wide strip of the adhesive-coated film to a standard test panel. Use a 4.5 lb roller to ensure uniform contact.
-
Dwell Time: Allow the sample to dwell at room temperature for a specified period (e.g., 20 minutes or 24 hours).
-
Test Procedure: Fold the free end of the tape back at a 180° angle. Clamp the test panel in the lower jaw and the free end of the tape in the upper jaw of a tensile tester.
-
Measurement: Move the upper jaw upward at a constant speed (e.g., 12 inches/minute). The average force required to peel the tape from the panel is the peel adhesion value.
2.3 Static Shear Strength Test (based on ASTM D3654)
This test measures the cohesive strength of the adhesive, or its ability to resist flow under a constant load.
-
Sample Preparation: Apply a 1-inch by 1-inch area of the adhesive tape to a standard test panel. Use a 4.5 lb roller to ensure uniform contact.
-
Dwell Time: Allow the sample to dwell at room temperature for a specified period.
-
Test Procedure: Hang the test panel vertically. Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Measurement: Record the time it takes for the tape to fail and the weight to fall. This is the shear strength.
Expected Performance and Data Presentation
The incorporation of 2-MOMA into an acrylic PSA formulation is expected to influence its adhesive properties. The following table presents hypothetical but realistic data for a PSA formulation based on 2-MOMA, 2-EHA, MMA, and AA, as described in Protocol 1. This data is for illustrative purposes to demonstrate the expected performance and should be verified experimentally.
| Property | Test Method | Expected Value |
| Loop Tack | ASTM D6195 | 3.5 N/inch |
| 180° Peel Adhesion (20 min dwell) | ASTM D3330 | 4.0 N/inch |
| 180° Peel Adhesion (24 hr dwell) | ASTM D3330 | 5.2 N/inch |
| Static Shear Strength (1 kg load) | ASTM D3654 | > 1000 minutes |
Visualizations
Diagram 1: Synthesis Workflow for 2-MOMA Based PSA
Caption: Workflow for the solution polymerization of a 2-MOMA based PSA.
Diagram 2: Structure-Property Relationships in Acrylic PSAs
Caption: Influence of monomer composition on the final PSA properties.
Application in Drug Development: Transdermal Patches
Acrylic PSAs are widely used in transdermal drug delivery systems (TDDS) due to their biocompatibility and ability to solubilize a wide range of active pharmaceutical ingredients (APIs). The adhesive matrix in a transdermal patch not only secures the patch to the skin but also serves as the drug reservoir and controls the rate of drug release.
When formulating a transdermal patch with a 2-MOMA-based PSA, the following should be considered:
-
Drug-Adhesive Miscibility: The API must be soluble in the PSA matrix to ensure a uniform dosage. The compatibility of the drug with the 2-MOMA-containing polymer should be evaluated.
-
Adhesion to Skin: The PSA must adhere well to the skin for the duration of the intended wear period without causing irritation. The inclusion of 2-MOMA may affect skin adhesion, and this should be tested in vitro and in vivo.
-
Drug Release Kinetics: The composition of the PSA, including the ratio of 2-MOMA to other monomers, will influence the diffusion of the drug from the matrix to the skin. This needs to be characterized to ensure the desired therapeutic effect.
-
Biocompatibility: All components of the transdermal patch, including the PSA, must be non-toxic and non-irritating to the skin.
The development of a transdermal patch is a complex process that requires careful optimization of the PSA formulation to achieve the desired drug delivery profile and patient compliance. The use of novel monomers like 2-MOMA offers the potential to create innovative and effective transdermal therapies.
References
Application Notes and Protocols: Evaluation of 2-Methyloctyl Methacrylate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of dental resin composite chemistry and evaluation. As of the date of this document, there is no specific published research on the use of 2-Methyloctyl methacrylate in dental resin composites. Therefore, the information provided for this specific monomer is hypothetical and intended to serve as a guide for its potential investigation.
Introduction: The Potential Role of this compound
Dental resin composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and an initiator system. The properties of the resin matrix, which typically consists of a blend of methacrylate monomers, significantly influence the overall performance of the composite. Common monomers include Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1][2][3]
The incorporation of novel monomers is a key strategy for enhancing the properties of dental composites. A long-chain alkyl methacrylate, such as this compound, could potentially be used as a modifying monomer to tailor specific characteristics of the resin matrix. The introduction of a long alkyl side chain may influence the physical, mechanical, and biological properties of the final composite material.[4]
Potential Advantages of Incorporating this compound:
-
Increased Hydrophobicity: The octyl group would likely increase the hydrophobicity of the polymer network, potentially leading to reduced water sorption and solubility. This could improve the long-term stability and color fastness of the restoration.
-
Improved Fracture Toughness: The flexible alkyl chain might enhance the fracture toughness of the typically brittle resin matrix by providing a mechanism for energy dissipation.[5][6]
-
Reduced Polymerization Shrinkage Stress: The bulky side chain could potentially reduce the overall polymerization shrinkage stress, a major cause of restoration failure.
Potential Disadvantages of Incorporating this compound:
-
Reduced Mechanical Strength: The introduction of a monofunctional monomer with a flexible side chain might decrease the cross-linking density of the polymer network, potentially leading to lower flexural and compressive strength.
-
Lower Glass Transition Temperature (Tg): An increase in chain flexibility could lower the Tg of the resin, which might affect the material's stability at oral temperatures.[6]
-
Biocompatibility Concerns: As with any new monomer, the biocompatibility of this compound and its leachable byproducts would need to be thoroughly evaluated.[7][8]
Hypothetical Data Presentation
The following tables present hypothetical quantitative data for a dental resin composite formulated with this compound (2-MOMA) as a partial replacement for a standard diluent monomer like TEGDMA. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Mechanical Properties of a 2-MOMA-Containing Dental Composite
| Property | Control Composite (e.g., Bis-GMA/TEGDMA) | Experimental Composite (with 10 wt% 2-MOMA) |
| Flexural Strength (MPa) | 120 - 150 | 100 - 130 |
| Flexural Modulus (GPa) | 8 - 12 | 6 - 10 |
| Compressive Strength (MPa) | 250 - 350 | 220 - 300 |
| Fracture Toughness (MPa·m¹/²) | 1.0 - 1.5 | 1.2 - 1.8 |
Table 2: Hypothetical Physical and Biological Properties of a 2-MOMA-Containing Dental Composite
| Property | Control Composite (e.g., Bis-GMA/TEGDMA) | Experimental Composite (with 10 wt% 2-MOMA) |
| Water Sorption (µg/mm³) | 30 - 40 | 20 - 30 |
| Solubility (µg/mm³) | 1.5 - 2.5 | 1.0 - 2.0 |
| Polymerization Shrinkage (%) | 2.5 - 3.5 | 2.0 - 3.0 |
| Cytotoxicity (Cell Viability %) | > 90% | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the suitability of this compound in dental resin composites.
Preparation of Experimental Dental Resin Composite
-
Resin Matrix Formulation:
-
Prepare a control resin matrix consisting of a base monomer (e.g., 70 wt% Bis-GMA) and a diluent monomer (e.g., 30 wt% TEGDMA).
-
Prepare an experimental resin matrix by replacing a portion of the diluent monomer with this compound (e.g., 70 wt% Bis-GMA, 20 wt% TEGDMA, 10 wt% 2-MOMA).
-
To each resin matrix, add a photoinitiator system, for example, 0.5 wt% camphorquinone and 0.5 wt% ethyl 4-dimethylaminobenzoate.
-
Thoroughly mix the components in an amber vial to prevent premature polymerization.
-
-
Composite Formulation:
-
Select an appropriate inorganic filler, such as silanized barium glass particles with a mean particle size of 0.7 µm.
-
Gradually incorporate the filler into the prepared resin matrices at a specified filler loading (e.g., 75 wt%).
-
Mix the filler and resin using a dual asymmetric centrifugal mixer until a homogeneous paste is obtained.
-
Store the resulting composite paste in a light-proof container.
-
Mechanical Property Testing
-
Specimen Preparation:
-
Prepare rectangular specimens (2 mm x 2 mm x 25 mm) by packing the composite paste into a stainless steel mold.
-
Cover the mold with Mylar strips and glass slides and apply pressure to extrude excess material.
-
Light-cure the specimens from both sides using a dental curing light according to the manufacturer's instructions for the photoinitiator system.
-
Remove the cured specimens from the mold and store them in distilled water at 37°C for 24 hours before testing.
-
-
Testing Procedure:
-
Use a universal testing machine with a three-point bending fixture.
-
Set the support span to 20 mm.
-
Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load (F) and calculate the flexural strength (σ) and flexural modulus (E) using the appropriate formulas.
-
Physical Property Testing
-
Specimen Preparation:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) using a stainless steel mold.
-
Light-cure the specimens as described in section 3.2.1.
-
-
Testing Procedure (based on ISO 4049):
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them (m2).
-
Return the specimens to the desiccator and recondition them to a constant mass (m3).
-
Calculate water sorption and solubility using the relevant formulas.
-
Biocompatibility Assessment
-
Eluate Preparation:
-
Prepare cured, disc-shaped specimens of the control and experimental composites.
-
Sterilize the specimens using a suitable method (e.g., ethylene oxide).
-
Immerse the specimens in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to obtain eluates.
-
-
Cell Culture and Exposure:
-
Culture a suitable cell line, such as human gingival fibroblasts, in a 96-well plate.
-
Once the cells reach the desired confluence, replace the culture medium with the prepared eluates.
-
Include a positive control (e.g., cytotoxic substance) and a negative control (fresh culture medium).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for a further 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualization of Workflows and Relationships
References
- 1. Methacrylates in dental restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Homo(co)polymerization of bio-derived long alkyl chain methacrylate and methyl methacrylate using a readily accessible aminophosphine-based Lewis pair - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lower alkyl methacrylate | Explore Safe Usage — Methacrylate Producers Association, Inc. [mpausa.org]
Formulation of Coatings and Sealants with 2-Methyloctyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloctyl methacrylate is a branched, long-chain acrylic monomer that, while not extensively documented in publicly available literature, can be expected to impart specific and desirable properties to coating and sealant formulations. By analogy with structurally similar methacrylates, such as 2-ethylhexyl methacrylate and other long-chain alkyl methacrylates, it is anticipated to enhance flexibility, hydrophobicity, and adhesion to low-energy surfaces. These characteristics make it a potentially valuable component in the formulation of advanced coatings and sealants for a variety of applications, including pressure-sensitive adhesives (PSAs), architectural coatings, and industrial sealants.
This document provides detailed application notes and protocols for the incorporation of this compound into coating and sealant formulations. The information herein is based on established principles of polymer chemistry and formulation science for acrylic systems, providing a robust starting point for research and development.
Properties and Expected Performance Characteristics
The introduction of this compound into a polymer backbone is expected to influence the final properties of a coating or sealant in several key ways. The branched, eight-carbon alkyl chain will act as an internal plasticizer, lowering the glass transition temperature (Tg) and increasing the flexibility of the resulting polymer.
Table 1: Predicted Impact of this compound on Coating and Sealant Properties
| Property | Expected Effect of this compound Incorporation | Rationale |
| Glass Transition Temperature (Tg) | Decrease | The bulky, flexible alkyl chain increases free volume and chain mobility. |
| Flexibility and Elongation | Increase | Lower Tg and internal plasticization lead to more pliable materials. |
| Adhesion to Low Surface Energy (LSE) Substrates | Increase | The nonpolar alkyl chain improves wetting and interaction with LSE surfaces like polyolefins. |
| Water Resistance/Hydrophobicity | Increase | The long alkyl chain imparts a more hydrophobic character to the polymer. |
| Hardness and Tensile Strength | Decrease | The "soft" nature of the monomer reduces the cohesive strength of the polymer. |
| Tack (in Pressure-Sensitive Adhesives) | Increase | The low Tg and flexible side chains contribute to the viscoelastic properties required for tack. |
| Weatherability and UV Resistance | Good | Methacrylate backbone provides inherent resistance to UV degradation.[1] |
Application in Pressure-Sensitive Adhesives (PSAs)
Long-chain methacrylates are key components in the formulation of acrylic PSAs due to their ability to impart tack and flexibility.[2][3] this compound would be classified as a "soft" monomer, contributing to the adhesive's ability to wet out a surface and form a bond under light pressure.
Experimental Protocol: Synthesis of an Acrylic PSA Emulsion Polymer
This protocol describes the synthesis of a water-based acrylic PSA emulsion incorporating this compound.
Materials:
-
Monomers:
-
Initiator: Ammonium persulfate (APS)
-
Surfactant: Anionic surfactant (e.g., sodium dodecyl sulfate) and non-ionic surfactant (e.g., octylphenol ethoxylate)
-
Chain Transfer Agent (optional): n-Dodecyl mercaptan (to control molecular weight)
-
pH Adjuster: Ammonia solution
-
Deionized Water
Equipment:
-
Jacketed glass reactor with a stirrer, condenser, nitrogen inlet, and thermocouple
-
Monomer and initiator feed pumps
-
Water bath or heating mantle
Procedure:
-
Initial Charge: To the reactor, add deionized water and a portion of the surfactant mixture. Purge with nitrogen for 30 minutes to remove oxygen.
-
Pre-emulsion Preparation: In a separate beaker, prepare a stable pre-emulsion of the monomers (MOM, BA, MMA, AA), the remaining surfactant, and deionized water by stirring vigorously.
-
Initiator Solution: Dissolve the ammonium persulfate in deionized water.
-
Polymerization:
-
Heat the reactor to the desired reaction temperature (typically 75-85 °C).
-
Add a small portion of the initiator solution to the reactor.
-
Begin the continuous and separate feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours.
-
Maintain the reaction temperature throughout the feed.
-
-
Post-reaction: After the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and pH Adjustment: Cool the reactor to room temperature. Adjust the pH of the resulting latex to 7.0-8.0 with ammonia solution.
-
Characterization: Analyze the resulting PSA for solid content, viscosity, particle size, Tg, and adhesive properties (tack, peel, and shear).
Table 2: Example PSA Formulation with this compound
| Component | Weight Percentage (%) | Purpose |
| This compound | 40 - 60 | Primary soft monomer for tack and flexibility |
| n-Butyl Acrylate | 20 - 40 | Co-soft monomer |
| Methyl Methacrylate | 5 - 15 | Hard monomer for cohesive strength |
| Acrylic Acid | 1 - 5 | Functional monomer for adhesion and crosslinking |
| Surfactants | 1 - 3 | Emulsion stabilization |
| Initiator (APS) | 0.1 - 0.5 | Initiates polymerization |
| Deionized Water | As needed | Continuous phase |
Application in Coatings
In coatings, this compound can be used to improve flexibility and impact resistance, particularly in formulations for wood and plastic substrates. Its hydrophobic nature can also enhance the water resistance of the final coating.
Experimental Protocol: Formulation of a Solvent-borne Acrylic Coating
This protocol outlines the formulation of a simple solvent-borne acrylic coating.
Materials:
-
Acrylic Copolymer Resin (with this compound): Synthesized via solution polymerization.
-
Solvents: Xylene, Toluene, Ethyl acetate (a blend is often used to control evaporation rate)
-
Additives:
-
Leveling agent
-
Defoamer
-
UV stabilizer
-
(Optional) Pigments and fillers
-
Procedure:
-
Resin Dissolution: In a mixing vessel, dissolve the acrylic copolymer resin in the solvent blend with stirring until a clear, homogeneous solution is obtained.
-
Additive Incorporation: Add the leveling agent, defoamer, and UV stabilizer to the resin solution and mix thoroughly.
-
Pigment Dispersion (if applicable): If a pigmented coating is desired, add the pigments and disperse them using a high-shear mixer until the desired fineness of grind is achieved.
-
Viscosity Adjustment: Adjust the final viscosity of the coating with additional solvent to meet the requirements of the intended application method (e.g., spraying, brushing).
-
Application and Curing: Apply the coating to the substrate and allow the solvent to evaporate. Curing can be at ambient temperature or accelerated with heat.
Signaling Pathways and Experimental Workflows
The polymerization of this compound, like other acrylic monomers, typically proceeds via a free-radical mechanism. The following diagrams illustrate the general workflow for synthesizing and characterizing a coating or sealant formulation.
Caption: General workflow for coating/sealant development.
Caption: Free-radical polymerization of methacrylates.
Conclusion
While specific performance data for this compound is not widely published, its chemical structure strongly suggests its utility as a "soft" monomer in acrylic coatings and sealants. It is expected to enhance flexibility, hydrophobicity, and adhesion to challenging substrates. The provided protocols and formulations offer a solid foundation for researchers and formulators to begin exploring the potential of this monomer in creating high-performance materials. Experimental validation is crucial to determine the precise impact of this compound on the final properties of a given formulation.
References
Application Notes and Protocols: Poly(2-Methyloctyl methacrylate) in Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the applications of poly(2-methyloctyl methacrylate) in biomedical devices is limited in publicly available scientific literature. The following application notes and protocols are based on the established properties of analogous poly(alkyl methacrylates) and extrapolated data. The information provided is intended for research and development purposes and should be validated experimentally for any specific application.
Introduction to Poly(this compound)
Poly(this compound) is a polymer belonging to the poly(alkyl methacrylate) family. Its structure, featuring a branched octyl ester side chain, suggests a unique combination of properties that could be advantageous for various biomedical applications. While specific data is scarce, by understanding the structure-property relationships within the poly(alkyl methacrylate) series, we can infer its potential characteristics and uses.
The presence of the 2-methyloctyl group, a branched and relatively long alkyl chain, is expected to impart significant hydrophobicity, a low glass transition temperature (Tg), and elastomeric properties to the polymer. These characteristics make it a candidate for applications requiring soft, flexible, and water-repellent materials.
Extrapolated Properties of Poly(this compound)
The properties of poly(alkyl methacrylates) are highly dependent on the nature of the alkyl side chain. Longer and branched alkyl chains generally lead to lower glass transition temperatures, increased hydrophobicity, and softer, more flexible materials.[1][2][3]
Table 1: Comparison of Properties of Various Poly(alkyl methacrylates)
| Property | Poly(methyl methacrylate) (PMMA) | Poly(n-butyl methacrylate) (PBMA) | Poly(2-ethylhexyl methacrylate) (PEHMA) | Poly(this compound) (PMOMA) - Extrapolated |
| Glass Transition Temperature (Tg) | ~105 °C[4][5] | ~20 °C | ~ -10 °C | < -10 °C |
| Young's Modulus | ~3 GPa[4] | Lower than PMMA | Significantly lower than PMMA | Low, elastomeric |
| Water Contact Angle | ~68-75° | ~85-90° | ~95-100° | > 100° (highly hydrophobic) |
| Appearance | Rigid, transparent solid | Softer, more flexible solid | Soft, rubbery solid | Soft, tacky, elastomeric material |
Note: The properties for Poly(this compound) are estimations based on trends observed in poly(alkyl methacrylates) with increasing alkyl chain length and branching.
Potential Biomedical Applications
Based on its extrapolated properties, poly(this compound) could be a valuable material in the following biomedical device applications:
Soft-Tissue Compatible Coatings
The low modulus and high hydrophobicity of poly(this compound) make it a candidate for coating medical devices that come into contact with soft tissues. The hydrophobic surface could reduce protein adsorption and subsequent biofouling, while its flexibility would minimize mechanical irritation.
-
Potential Devices: Catheters, surgical instruments, implantable sensors.
Drug Delivery Matrix for Hydrophobic Drugs
The hydrophobic nature of poly(this compound) suggests its potential as a matrix for the controlled release of hydrophobic drugs. The polymer could be formulated into microparticles, nanoparticles, or implants to provide sustained drug delivery.
-
Drug Candidates: Paclitaxel, Doxorubicin, and other poorly water-soluble therapeutics.
Elastomeric Components in Medical Devices
The elastomeric properties of poly(this compound) could be utilized in components of medical devices that require flexibility and resilience.
-
Potential Components: Seals, gaskets, and flexible tubing in diagnostic and therapeutic equipment.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of poly(this compound). These should be optimized for specific experimental setups and desired polymer characteristics.
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a standard free-radical polymerization method.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a reaction flask equipped with a condenser and a nitrogen inlet, dissolve the desired amount of this compound and AIBN in toluene. A typical monomer to initiator molar ratio is 200:1.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at 40°C until a constant weight is achieved.
Diagram 1: Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of poly(this compound).
Characterization of Poly(this compound)
4.2.1. Molecular Weight Determination
-
Technique: Gel Permeation Chromatography (GPC)
-
Mobile Phase: Tetrahydrofuran (THF)
-
Calibration: Polystyrene standards
-
Procedure: Dissolve a small amount of the synthesized polymer in THF and inject it into the GPC system. The molecular weight and polydispersity index (PDI) are determined by comparing the elution time with the calibration curve.
4.2.2. Thermal Properties
-
Technique: Differential Scanning Calorimetry (DSC)
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from -50°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -50°C at 10°C/min.
-
Heat the sample again from -50°C to 150°C at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.
-
4.2.3. Surface Hydrophobicity
-
Technique: Static Water Contact Angle Measurement
-
Procedure:
-
Prepare a thin, uniform film of the polymer on a glass slide by spin-coating or solvent casting.
-
Place a small droplet of deionized water onto the polymer surface.
-
Measure the angle between the polymer surface and the tangent of the water droplet at the three-phase contact point using a goniometer.
-
Take measurements at multiple locations on the surface and calculate the average contact angle.
-
Diagram 2: Polymer Characterization Workflow
Caption: Workflow for the characterization of poly(this compound).
In Vitro Biocompatibility Assessment (General Protocol)
This protocol provides a general guideline for assessing the cytotoxicity of the polymer.
Materials:
-
Synthesized poly(this compound)
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
MTT reagent
-
DMSO
Procedure (Extraction Method):
-
Prepare extracts of the polymer by incubating a known surface area of the material in cell culture medium at 37°C for 24-72 hours.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the polymer extracts (at various concentrations) and control medium.
-
Incubate the cells for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control.
Diagram 3: Biocompatibility Assessment Logic
Caption: Logical flow for in vitro biocompatibility testing.
Conclusion and Future Directions
While direct evidence is lacking, the extrapolated properties of poly(this compound) suggest its potential as a soft, hydrophobic, and biocompatible material for various biomedical applications. The provided protocols offer a starting point for the synthesis, characterization, and biological evaluation of this polymer. Further research is needed to validate these extrapolated properties and to explore its efficacy and safety in specific biomedical device contexts. The unique branched side-chain structure may offer advantages over linear poly(alkyl methacrylates) in terms of processability and mechanical properties, making it a promising candidate for future biomaterial development.
References
Troubleshooting & Optimization
Technical Support Center: Inhibition of Premature Polymerization of 2-Methyloctyl Methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 2-Methyloctyl methacrylate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is typically initiated by the presence of free radicals. The most common sources of free radicals and other contributing factors include:
-
Heat: Elevated temperatures can lead to the spontaneous formation of free radicals, initiating polymerization. Methacrylates are sensitive to thermal conditions, and their stability decreases exponentially with increasing temperature.[1]
-
Light: Exposure to ultraviolet (UV) light can also generate free radicals and trigger polymerization.
-
Contamination: Contaminants such as peroxides, rust, dust, and certain metals can act as initiators for polymerization.
-
Inhibitor Depletion: The inhibitor concentration can decrease over time, especially with improper storage or handling, leaving the monomer susceptible to polymerization.
-
Oxygen Depletion: Phenolic inhibitors, such as hydroquinone (HQ) and the methyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[1] Storing the monomer under an inert atmosphere will render these inhibitors ineffective.
Q2: What are the recommended inhibitors for this compound and how do they work?
A2: The most commonly used inhibitors for methacrylate esters, including this compound, are phenolic compounds.[2][3] These include:
-
Hydroquinone (HQ)
-
Methyl Ether of Hydroquinone (MEHQ or 4-Methoxyphenol)
-
2-tert-butyl-4,6-dimethylphenol (Topanol-A) [3]
These inhibitors function by scavenging radicals.[2] In the presence of oxygen, phenolic inhibitors can transfer a hydrogen atom to a peroxy radical, forming a stable phenoxyl radical that is less reactive and unable to initiate or propagate polymerization chains.[4] This effectively terminates the chain reaction of polymerization. A combination of hydroquinone and benzoquinone has been shown to provide superior inhibition compared to either compound alone.[5]
Q3: How can I tell if my this compound has started to polymerize?
A3: Signs of premature polymerization can range from subtle changes to obvious solidification. You may observe:
-
Increased Viscosity: The monomer will become noticeably thicker and less fluid.
-
Formation of Gels or Solids: The appearance of gelatinous particles, flakes, or a solid mass within the liquid monomer is a clear indication of polymerization.
-
Exothermic Reaction: Polymerization is a highly exothermic process.[6] A significant increase in the temperature of the storage container is a critical warning sign of runaway polymerization.
-
Cloudiness or Haziness: The initially clear liquid may become cloudy or hazy.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Monomer appears viscous or contains solid particles upon receipt or during storage. | 1. Inhibitor Depletion: The inhibitor may have been consumed due to prolonged storage, high temperatures, or exposure to light. 2. Improper Storage: The monomer may have been stored at an elevated temperature, in direct sunlight, or in a container that allows for oxygen depletion. 3. Contamination: The monomer may have been contaminated with initiators. | 1. Do not use the monomer. If significant polymerization has occurred, the material is unusable and may be hazardous. 2. Safely dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to salvage partially polymerized monomer. 3. Review storage conditions. Ensure the monomer is stored in a cool, dark, and well-ventilated area, away from heat and light sources. Verify that the storage container is appropriate and allows for air headspace. 4. Check the expiration date and inhibitor concentration provided by the manufacturer. |
| Monomer polymerizes unexpectedly during an experiment (not at the intended step). | 1. Inhibitor Removal: If the inhibitor was removed prior to the experiment, the uninhibited monomer is highly reactive. 2. High Reaction Temperature: The experimental temperature may be high enough to initiate polymerization. 3. Contamination: Contaminants in the reaction vessel or from other reagents may be acting as initiators. 4. Presence of Initiators: Unintentional introduction of radical initiators (e.g., peroxides from solvents). | 1. If the inhibitor was removed, ensure the monomer is used immediately and kept cool until needed. 2. Lower the reaction temperature if possible, or perform the reaction in smaller batches to better control heat dissipation. 3. Ensure all glassware is scrupulously clean. Use fresh, purified reagents and solvents. 4. Check all reagents for potential contaminants that could initiate polymerization. |
| In-process material (e.g., during distillation or purification) is polymerizing. | 1. Localized Hot Spots: Uneven heating can create areas where the temperature is high enough to initiate polymerization. 2. Inhibitor Volatility: The inhibitor may not be volatile enough to protect the monomer in the vapor phase during distillation. 3. Oxygen Depletion in Vapor Phase: The vapor phase may have insufficient oxygen for the inhibitor to function effectively. | 1. Improve heat distribution and temperature control of the process. 2. Consider adding a vapor-phase inhibitor if distillation is necessary. A combination of a less volatile inhibitor (like HQ) in the liquid and a more volatile one for the vapor phase can be effective. 3. Introduce a small amount of air or an air/inert gas mixture into the distillation apparatus to ensure the presence of oxygen, but be cautious of creating flammable mixtures. |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
Objective: To visually assess the quality of the monomer before use.
Methodology:
-
Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Examine the Container: Before opening, check the exterior of the container for any signs of bulging or deformation, which could indicate pressure buildup from polymerization.
-
Observe the Monomer: In a well-lit area, carefully open the container and visually inspect the contents. The monomer should be a clear, colorless liquid.
-
Check for Clarity: Look for any signs of cloudiness, haziness, or suspended particles.
-
Check for Viscosity and Solids: Gently tilt the container to observe the viscosity. The monomer should flow easily. Check for any gel-like substances or solid polymer at the bottom or sides of the container.
-
Record Observations: Document the appearance of the monomer in your lab notebook. If any abnormalities are observed, do not use the monomer and consult the troubleshooting guide.
Protocol 2: Monitoring Polymerization Using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To quantitatively determine the degree of monomer-to-polymer conversion.
Methodology:
-
Acquire Background Spectrum: Obtain a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small drop of the this compound sample onto the ATR crystal.
-
Acquire Initial Spectrum: Record the initial spectrum of the unpolymerized monomer. The key peak to monitor for methacrylates is the carbon-carbon double bond (C=C) stretching vibration, which typically appears around 1636 cm⁻¹. A reference peak that does not change during polymerization, such as a carbonyl (C=O) peak, should also be identified.
-
Initiate Polymerization (if applicable): If monitoring a reaction, initiate polymerization according to your experimental procedure (e.g., by adding an initiator or exposing to UV light).
-
Continuous Monitoring: Acquire spectra at regular intervals throughout the experiment.
-
Calculate Degree of Conversion (DC%): The degree of conversion can be calculated using the following formula, by comparing the height or area of the C=C peak relative to the reference peak over time. A common method involves using the 1320 cm⁻¹ peak for assessing methacrylate polymerization.[7]
DC (%) = [1 - (Peak Area of C=C at time t / Peak Area of Reference at time t) / (Peak Area of C=C at time 0 / Peak Area of Reference at time 0)] x 100
Protocol 3: Analysis of Residual Monomer by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the concentration of unpolymerized this compound in a sample.
Methodology:
-
Sample Preparation: Dissolve a known weight of the polymer sample in a suitable solvent (e.g., dichloromethane or THF). Prepare a series of calibration standards of this compound in the same solvent.
-
GC-MS Instrument Setup:
-
Column: Use a capillary column appropriate for separating methacrylates.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the monomer from other components.
-
Injector: Use a split/splitless injector, with the temperature set high enough to vaporize the sample without causing thermal degradation (e.g., 250°C).
-
Mass Spectrometer: Operate in SCAN mode to identify the monomer and in Selected Ion Monitoring (SIM) mode for quantification, using a characteristic ion for this compound.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
Visualizations
Caption: Mechanism of radical scavenging by phenolic inhibitors.
Caption: Workflow for troubleshooting premature polymerization.
References
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. Effect of phenolic compounds on the polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyloctyl Methacrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Methyloctyl methacrylate monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Monomer polymerizes during purification | - Inhibitor completely removed: Once the inhibitor is removed, the monomer is highly susceptible to polymerization. - Excessive heat: High temperatures during distillation or storage can initiate polymerization. - Presence of contaminants: Certain impurities can act as initiators. | - Work with small batches of the monomer that can be used immediately after purification. - If storing the purified monomer, keep it at a low temperature (2-8°C) in the dark and consider adding a small amount of a suitable inhibitor if it will not interfere with downstream applications. - Ensure all glassware is scrupulously clean. - For distillation, use the lowest possible temperature by applying a high vacuum. |
| Incomplete inhibitor removal | - Inefficient washing: Insufficient contact time or concentration of the caustic solution. - Saturated alumina column: The capacity of the alumina to adsorb the inhibitor has been exceeded. - Co-distillation of inhibitor: Some inhibitors can have vapor pressures that allow them to co-distill with the monomer. | - Increase the number of washes with the caustic solution or use a slightly higher concentration. Ensure vigorous mixing during washing. - Use a fresh batch of activated alumina or a larger column. - If distillation is used, ensure the inhibitor is non-volatile under the distillation conditions. For some phenolic inhibitors, adding a non-volatile acidic or basic compound can help to retain them in the distillation flask. |
| Monomer is cloudy or contains water after purification | - Incomplete drying: Residual water from the caustic wash step. - Hydrolysis: Exposure to acidic or basic conditions at elevated temperatures can lead to some hydrolysis of the ester. | - After washing, dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before the final purification step. - Perform caustic washes at room temperature and minimize the contact time. |
| Low recovery of the purified monomer | - Polymerization: Loss of monomer due to premature polymerization. - Emulsion formation: During caustic washing, vigorous shaking can lead to the formation of a stable emulsion, making separation difficult. - Adsorption on purification media: Some monomer may be retained on the alumina column. | - See "Monomer polymerizes during purification" above. - Gently swirl or invert the separatory funnel during washing instead of vigorous shaking. If an emulsion forms, adding a saturated brine solution can help to break it. - Elute the alumina column with a small amount of a suitable solvent to recover any adsorbed monomer, if compatible with the desired purity. |
Frequently Asked Questions (FAQs)
Q1: Why do I need to purify this compound before use?
A1: Commercial this compound is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during transport and storage.[1] This inhibitor can interfere with polymerization reactions, leading to induction periods, lower molecular weights, or complete inhibition of the reaction. Purification is necessary to remove the inhibitor and any other impurities that may affect the polymerization process or the properties of the final polymer.
Q2: What are the most common methods for purifying this compound?
A2: The most common purification methods for methacrylate monomers, including this compound, are:
-
Caustic Washing: Washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH), to remove acidic inhibitors like MEHQ.[2]
-
Column Chromatography: Passing the monomer through a column packed with a solid adsorbent, typically basic or neutral alumina, to remove the inhibitor.
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from non-volatile inhibitors and other impurities. This method is particularly useful for high-boiling-point monomers like this compound.
Q3: How can I tell if the inhibitor has been successfully removed?
A3: The concentration of phenolic inhibitors like MEHQ can be monitored using UV-Vis spectroscopy, as they have a distinct UV absorbance.[3] A more general method to assess purity is gas chromatography (GC), which can separate the monomer from most impurities and give a quantitative measure of its purity.[4]
Q4: Can I store the purified this compound?
A4: It is highly recommended to use the purified monomer immediately. If short-term storage is necessary, it should be stored at a low temperature (2-8°C) in a dark, tightly sealed container. For longer-term storage, a small amount of an inhibitor can be added, provided it does not interfere with subsequent applications. It is crucial to ensure that the storage container has a headspace of air, as oxygen is required for many common inhibitors to function effectively.
Q5: My polymerization reaction is not starting, even after purifying the monomer. What could be the issue?
A5: If the inhibitor has been successfully removed, failure to polymerize could be due to other factors such as:
-
Inactive initiator: The polymerization initiator may have degraded. Use a fresh batch of initiator.
-
Presence of oxygen: For many free-radical polymerizations, oxygen can act as an inhibitor. Ensure your reaction is properly deoxygenated.
-
Incorrect reaction temperature: The temperature may be too low for the initiator to decompose at an appropriate rate.
-
Other contaminants: The monomer may be contaminated with other substances that inhibit polymerization.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the purification of long-chain alkyl methacrylates like this compound. Please note that specific values can vary depending on the initial purity of the monomer and the precise experimental conditions.
| Parameter | Caustic Wash | Alumina Column Chromatography | Vacuum Distillation |
| Typical Inhibitor (MEHQ) Removal Efficiency | >95% | >99% | >99.9% |
| Achievable Purity (by GC) | 98-99% | >99% | >99.5% |
| Estimated Boiling Point of this compound | N/A | N/A | ~110-120°C at 1 mmHg |
| Typical Inhibitor Concentration in Commercial Monomer | 100-250 ppm | 100-250 ppm | 100-250 ppm |
| Key Advantages | Simple, rapid, and inexpensive for removing acidic inhibitors. | High efficiency for inhibitor removal; can be performed at room temperature. | Provides the highest purity by removing a wide range of impurities. |
| Key Disadvantages | May not remove non-acidic impurities; risk of emulsion formation and hydrolysis. | The capacity of the alumina is limited; requires a solvent for elution if monomer is viscous. | Requires specialized equipment; risk of polymerization at elevated temperatures. |
Experimental Protocols
Protocol 1: Purification by Caustic Wash
This method is suitable for removing acidic inhibitors like MEHQ.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place 100 mL of this compound in a 250 mL separatory funnel.
-
Add 50 mL of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times for 1-2 minutes to ensure thorough mixing. Caution: Do not shake vigorously to avoid emulsion formation. Periodically vent the funnel.
-
Allow the layers to separate. The aqueous layer (bottom) may be colored if the inhibitor forms a colored salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with another 50 mL of 1 M NaOH solution.
-
Wash the monomer with 50 mL of distilled water to remove residual NaOH.
-
Wash the monomer with 50 mL of brine solution to aid in the removal of water.
-
Drain the monomer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer and swirl gently. Let it stand for at least 30 minutes to dry the monomer.
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer is now ready for use.
Protocol 2: Purification by Alumina Column Chromatography
This method is highly effective for removing phenolic inhibitors.
Materials:
-
This compound
-
Activated basic or neutral alumina (Brockmann I)
-
Chromatography column
-
Glass wool or cotton
-
Sand
-
Collection flask
Procedure:
-
Prepare the chromatography column by placing a small plug of glass wool or cotton at the bottom.
-
Add a thin layer of sand over the plug.
-
Dry-pack the column with activated alumina to the desired height (a column of 2-3 cm diameter packed to a height of 10-15 cm is typically sufficient for purifying 50-100 mL of monomer).
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the alumina bed.
-
Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain until the solvent level reaches the top of the sand.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer in a clean, dry flask.
-
The first fraction collected will be the purified monomer.
Protocol 3: Purification by Vacuum Distillation
This method yields the highest purity monomer and is recommended for applications requiring very low levels of impurities.
Materials:
-
This compound (pre-treated by caustic wash and dried)
-
Distillation flask
-
Short path distillation head with condenser and collection flask
-
Heating mantle
-
Vacuum pump with a cold trap
-
Stir bar or boiling chips (a stir bar is preferred for vacuum distillation)
-
Thermometer
Procedure:
-
Ensure all glassware is clean and dry.
-
Place the pre-washed and dried this compound into the distillation flask, along with a stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the short path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Begin stirring the monomer.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly apply the vacuum. The pressure should be reduced to approximately 1 mmHg.
-
Once the desired vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
The monomer will begin to boil at a reduced temperature. For this compound, the boiling point at 1 mmHg is estimated to be in the range of 110-120°C.
-
Collect the distilled monomer in the receiving flask. Discard the first small fraction, which may contain any residual volatile impurities.
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
Controlling molecular weight and polydispersity of poly(2-Methyloctyl methacrylate)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(2-methyloctyl methacrylate) with controlled molecular weight and low polydispersity.
Frequently Asked Questions (FAQs)
Q1: Which polymerization techniques are suitable for controlling the molecular weight and polydispersity of poly(this compound)?
A1: To achieve good control over the molecular weight and obtain a narrow molecular weight distribution (low polydispersity), living/controlled polymerization techniques are recommended. The most common and effective methods for methacrylates include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Anionic polymerization can also be used but requires more stringent reaction conditions.
Q2: What are the key parameters to control in an ATRP of this compound?
A2: In ATRP, the key parameters to control are the ratio of monomer to initiator, the ratio of catalyst to ligand, the choice of solvent, and the reaction temperature. The molecular weight is primarily determined by the initial ratio of monomer to initiator and the monomer conversion. The polydispersity is influenced by the catalyst activity and the equilibrium between active and dormant species.
Q3: How does RAFT polymerization control the molecular weight of poly(this compound)?
A3: RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization. The molecular weight is controlled by the ratio of the moles of monomer consumed to the moles of the CTA. A continuous source of radicals is necessary to maintain the polymerization.
Q4: Can I use the same conditions for this compound as for other methacrylates like methyl methacrylate (MMA)?
A4: While the general principles are the same, some optimization of reaction conditions may be necessary. The bulky 2-methyloctyl group can influence the polymerization kinetics compared to the smaller methyl group in MMA. It is advisable to start with conditions reported for similar long-chain methacrylates and then fine-tune them for your specific system.
Q5: How can I purify the this compound monomer before polymerization?
A5: To remove the inhibitor (typically hydroquinone or its monomethyl ether), the monomer can be passed through a column of basic alumina. For very high purity, distillation under reduced pressure can be performed. It is crucial to use inhibitor-free monomer for controlled polymerizations.
Troubleshooting Guide
Issue 1: The polydispersity (PDI) of my poly(this compound) is high (> 1.5).
| Possible Cause | Suggested Solution |
| ATRP: Impurities in monomer, solvent, or catalyst. | Purify the monomer by passing it through an alumina column. Use freshly purified solvents. Ensure the copper catalyst is pure. |
| ATRP: Initiator efficiency is low. | Use a more efficient initiator for methacrylates, such as ethyl α-bromoisobutyrate (EBiB). |
| ATRP: Catalyst concentration is too low. | Increase the catalyst concentration to ensure a fast equilibrium between active and dormant species. |
| RAFT: Inappropriate RAFT agent for methacrylates. | Use a RAFT agent suitable for methacrylates, such as a trithiocarbonate or a dithiobenzoate with a good leaving group. |
| RAFT: Initiator concentration is too high relative to the RAFT agent. | Decrease the initiator-to-RAFT agent ratio. A common starting point is a 1:5 to 1:10 ratio. |
| General: High reaction temperature leading to side reactions. | Lower the reaction temperature. Controlled polymerizations of methacrylates are often successful at temperatures between 50-90°C. |
Issue 2: The polymerization is very slow or does not initiate.
| Possible Cause | Suggested Solution |
| ATRP: Catalyst is oxidized. | Ensure all reagents and solvents are thoroughly deoxygenated. Use a small amount of a reducing agent like copper(0) or tin(II) 2-ethylhexanoate in an ARGET ATRP setup. |
| ATRP: Ligand is not suitable. | Use a ligand that forms a sufficiently active catalyst complex, such as PMDETA or Me6TREN. |
| RAFT: Initiator decomposition rate is too low at the reaction temperature. | Choose an initiator with an appropriate half-life at the desired polymerization temperature. For example, AIBN is commonly used at 60-80°C. |
| General: Presence of inhibitor in the monomer. | Ensure the monomer is properly purified to remove the inhibitor. |
Issue 3: The experimental molecular weight does not match the theoretical molecular weight.
| Possible Cause | Suggested Solution |
| ATRP/RAFT: Inaccurate determination of monomer conversion. | Use a reliable method to measure monomer conversion, such as ¹H NMR or gas chromatography (GC), with an internal standard. |
| ATRP/RAFT: Inefficient initiation. | Verify the purity and concentration of your initiator and RAFT agent (if applicable). |
| General: Chain transfer reactions. | Lower the reaction temperature to minimize chain transfer to solvent or monomer. |
Data Presentation
Note: Specific quantitative data for the controlled polymerization of poly(this compound) is limited in the available literature. The following tables provide data for the closely related monomer, 2-ethylhexyl methacrylate (EHMA), which can serve as a valuable starting point for experimental design.
Table 1: ATRP of 2-Ethylhexyl Methacrylate (EHMA)
| Initiator | Catalyst/Ligand | [M]:[I]:[Cu(I)]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI |
| EBiB | CuBr/dNbpy | 100:1:1:2 | Emulsion (Tween 80) | 30 | 5 | 85 | 18,000 | 1.15 |
| EBiB | CuBr/dNbpy | 200:1:1:2 | Emulsion (Brij 98) | 30 | 6 | 90 | 35,000 | 1.20 |
| MBrP | CuCl/bpy | 100:1:1:2 | Toluene | 90 | 4 | 60 | 12,500 | 1.40 |
| PEBr | CuBr/PMDETA | 150:1:1:1 | Toluene | 90 | 6 | 55 | 15,800 | 1.25 |
Data adapted from studies on 2-ethylhexyl methacrylate and other methacrylates.[1][2]
Table 2: RAFT Polymerization of Methacrylates
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI |
| MMA | CPDB | 200:1:0.2 | AIBN | Toluene | 70 | 4 | 65 | 18,000 | 1.15 |
| BMA | DDMAT | 300:1:0.1 | AIBN | Dioxane | 80 | 6 | 80 | 45,000 | 1.20 |
CPDB: 2-Cyano-2-propyl dithiobenzoate; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid; BMA: Butyl Methacrylate. Data is representative for methacrylates and serves as a starting point.
Experimental Protocols
Protocol 1: ATRP of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by applying vacuum and backfilling with nitrogen three times.
-
In a separate flask, prepare a solution of this compound (e.g., 10.6 g, 50 mmol), EBiB (e.g., 0.097 g, 0.5 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol), and anisole (10 mL).
-
Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the monomer/initiator/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight/PDI (by GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Protocol 2: RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (inhibitor removed)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene (solvent)
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 10.6 g, 50 mmol), DDMAT (e.g., 0.182 g, 0.5 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in toluene (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time, taking samples periodically if desired.
-
To quench the reaction, cool the tube in an ice bath and expose the solution to air.
-
Dilute the polymer solution with THF and precipitate into a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Caption: Workflow for ATRP of poly(this compound).
Caption: Troubleshooting guide for high polydispersity (PDI).
References
Technical Support Center: 2-Methyloctyl Methacrylate Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Methyloctyl methacrylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific kinetic data for the polymerization of this compound is not widely available in published literature. Therefore, the quantitative data and some specific guidance provided below are based on established principles and data from closely related and well-studied monomers, such as methyl methacrylate (MMA) and other long-chain alkyl methacrylates. The general trends and troubleshooting advice are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the polymerization rate of this compound?
A1: Increasing the polymerization temperature typically leads to a higher reaction rate. This is due to the increased decomposition rate of the initiator, which generates more free radicals to initiate polymerization, and an increase in the propagation rate constant. However, excessively high temperatures can lead to side reactions and a decrease in the final polymer's molecular weight.
Q2: What is the "gel effect" or "Trommsdorff effect" and am I likely to observe it during the bulk polymerization of this compound?
A2: The gel effect is a phenomenon observed in bulk and concentrated solution polymerizations where there is a marked autoacceleration of the reaction rate at a certain conversion. This occurs because as the viscosity of the polymerization medium increases, the diffusion of large polymer radicals to terminate becomes restricted. The smaller monomer molecules can still diffuse to the propagating chains, leading to a significant increase in the polymerization rate. Given its long alkyl chain, the bulk polymerization of this compound is likely to exhibit a gel effect, though it might be less pronounced compared to smaller methacrylates at equivalent molar concentrations due to the increased flexibility of the polymer chains.
Q3: How does the temperature influence the molecular weight of the resulting poly(this compound)?
A3: Generally, an increase in polymerization temperature leads to a decrease in the average molecular weight of the polymer. This is because higher temperatures increase the rate of initiation, leading to a larger number of polymer chains being initiated simultaneously. Additionally, chain transfer reactions, which terminate a growing chain and start a new one, become more significant at higher temperatures.
Q4: Can I perform the polymerization of this compound in a solution? What are the advantages and disadvantages compared to bulk polymerization?
A4: Yes, solution polymerization is a common method for methacrylate polymerization.
-
Advantages: Better temperature control due to the solvent acting as a heat sink, and lower viscosity of the reaction mixture, which can prevent or reduce the gel effect.
-
Disadvantages: The polymerization rate is typically lower than in bulk polymerization, and the solvent needs to be removed from the final polymer, which can add an extra step and potentially introduce impurities. The choice of solvent is crucial as it can affect the polymerization kinetics and polymer properties.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No polymerization or very slow polymerization | 1. Inactive or insufficient initiator. 2. Presence of inhibitors in the monomer. 3. Low polymerization temperature. 4. Presence of oxygen (for radical polymerization). | 1. Use a fresh initiator and ensure the correct concentration. 2. Purify the monomer by passing it through an inhibitor removal column. 3. Increase the polymerization temperature within the recommended range for your initiator. 4. De-gas the monomer and reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization. |
| Polymerization is too fast and difficult to control | 1. Excessive initiator concentration. 2. High polymerization temperature. 3. Strong gel effect in bulk polymerization. | 1. Reduce the initiator concentration. 2. Lower the polymerization temperature. 3. Consider switching to solution polymerization to better manage the heat and viscosity. |
| The resulting polymer has a low molecular weight | 1. High initiator concentration. 2. High polymerization temperature. 3. Presence of chain transfer agents (impurities or intentionally added). | 1. Decrease the initiator concentration. 2. Lower the polymerization temperature. 3. Purify the monomer and solvent to remove any unwanted chain transfer agents. If a chain transfer agent was added, reduce its concentration. |
| The polymer is insoluble or forms a cross-linked gel | 1. Presence of difunctional impurities (e.g., dimethacrylates). 2. High conversion in bulk polymerization leading to chain transfer to polymer. | 1. Ensure the purity of the monomer. 2. Stop the polymerization at a lower conversion, before significant cross-linking occurs. |
| Inconsistent results between batches | 1. Variations in monomer purity. 2. Inconsistent initiator concentration or activity. 3. Poor temperature control. 4. Inconsistent de-gassing procedure. | 1. Use monomer from the same batch or re-purify before each use. 2. Prepare fresh initiator solutions and weigh carefully. 3. Ensure accurate and stable temperature control of the reaction vessel. 4. Standardize the de-gassing time and flow rate. |
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
This protocol describes a typical procedure for the bulk polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Inhibitor removal columns
-
Reaction vessel (e.g., sealed ampoule or a flask with a condenser and inert gas inlet)
-
Inert gas (Nitrogen or Argon)
-
Constant temperature bath (e.g., oil bath)
Procedure:
-
Monomer Purification: Pass the this compound monomer through an inhibitor removal column to remove any storage inhibitors (e.g., hydroquinone).
-
Initiator Preparation: Accurately weigh the desired amount of AIBN initiator. The concentration will depend on the target molecular weight and reaction rate (a typical starting point is 0.1-1.0 mol% relative to the monomer).
-
Reaction Setup:
-
Add the purified monomer to the reaction vessel.
-
Add the AIBN initiator to the monomer and stir until it is fully dissolved.
-
Seal the reaction vessel.
-
-
De-gassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization. If using a sealed ampoule, this is typically done via several freeze-pump-thaw cycles.
-
Polymerization:
-
Immerse the reaction vessel in a pre-heated constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired amount of time. The reaction time will influence the monomer conversion and polymer molecular weight.
-
-
Termination and Isolation:
-
To stop the reaction, rapidly cool the reaction vessel in an ice bath.
-
Open the vessel (with caution, especially if there is any pressure buildup).
-
The polymer can be isolated by precipitating it in a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum.
-
Data Presentation
The following table provides illustrative data on how temperature can affect the polymerization of a long-chain methacrylate. Note: This data is based on general trends observed for similar monomers and should be considered as a guideline. Actual results for this compound may vary.
| Temperature (°C) | Initiator (AIBN) Conc. (mol%) | Time (h) | Conversion (%) (Illustrative) | Average Molecular Weight ( g/mol ) (Illustrative) |
| 60 | 0.5 | 4 | ~ 40 | High |
| 60 | 0.5 | 8 | ~ 75 | High |
| 70 | 0.5 | 4 | ~ 65 | Medium |
| 70 | 0.5 | 8 | > 90 | Medium |
| 80 | 0.5 | 2 | ~ 70 | Low |
| 80 | 0.5 | 4 | > 95 | Low |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the polymerization of this compound.
Caption: Experimental workflow for the polymerization of this compound.
Caption: Logical relationship of temperature's effect on polymerization kinetics.
Technical Support Center: Troubleshooting 2-Methyloctyl Methacrylate Synthesis
Welcome to the technical support center for 2-Methyloctyl Methacrylate synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis of this monomer. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges, particularly poor conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the direct esterification of methacrylic acid with 2-methyloctanol. This reaction is typically catalyzed by a strong acid. An alternative method is transesterification, where a more common alkyl methacrylate, such as methyl methacrylate, reacts with 2-methyloctanol to form the desired product and methanol.[1][2][3]
Q2: What are the primary causes of poor conversion in this reaction?
A2: Low conversion rates in the synthesis of this compound can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, which can lead to side reactions or degradation.
-
Inefficient Water Removal: As esterification is a reversible reaction, the presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Catalyst Issues: The catalyst may be inactive, used in an insufficient amount, or of an inappropriate type for the specific reaction conditions.
-
Premature Polymerization: Methacrylate monomers are prone to polymerization, which can consume the product and increase the viscosity of the reaction mixture, thereby hindering the reaction.[4][5]
-
Impure Reactants: The presence of impurities in methacrylic acid or 2-methyloctanol can interfere with the reaction.
Q3: How can I prevent premature polymerization of this compound during synthesis?
A3: To prevent unwanted polymerization, it is crucial to add a polymerization inhibitor to the reaction mixture. Common inhibitors for methacrylate synthesis include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine.[6] It is also important to ensure that the reaction is performed under conditions that minimize exposure to initiators of polymerization, such as certain light sources or excessive heat.
Troubleshooting Guide for Poor Conversion
This guide provides a structured approach to diagnosing and resolving low yields in your this compound synthesis.
Issue 1: Reaction Stalls or Proceeds Very Slowly
Possible Cause:
-
Low Reaction Temperature: The activation energy for the esterification reaction may not be met.
-
Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively catalyze the reaction.
-
Presence of Water: The accumulation of water can inhibit the forward reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature. Be cautious not to exceed the boiling points of your reactants or product significantly without appropriate reflux or pressurized equipment.
-
Increase Catalyst Concentration: If the temperature increase is ineffective, consider incrementally increasing the catalyst concentration. Refer to the table below for typical catalyst loading ranges.
-
Implement Water Removal: If not already in use, employ a method to remove water from the reaction mixture as it forms. A Dean-Stark apparatus is a common and effective tool for this purpose.
Issue 2: Significant Byproduct Formation Observed
Possible Cause:
-
Excessive Reaction Temperature: High temperatures can promote side reactions such as ether formation from the alcohol or Michael addition.
-
Incorrect Reactant Stoichiometry: An inappropriate molar ratio of methacrylic acid to 2-methyloctanol can lead to unreacted starting materials and potential side reactions.
Troubleshooting Steps:
-
Lower Reaction Temperature: Reduce the reaction temperature to a range where the primary esterification reaction is favored over side reactions.
-
Adjust Molar Ratio: The ideal molar ratio of alcohol to acid can vary. Experiment with different ratios to find the optimal balance for your specific conditions. A slight excess of one reactant is often used to drive the reaction to completion.
Data Presentation
The following tables provide generalized quantitative data based on typical methacrylate esterification reactions to guide your optimization efforts.
Table 1: Effect of Reaction Temperature on Methacrylate Ester Conversion
| Temperature (°C) | Typical Conversion Rate (%) | Observations |
| 70-80 | 60-70 | Slower reaction rate, minimal side products. |
| 80-100 | 70-85 | Good balance of reaction rate and selectivity.[7] |
| 100-120 | 85-95 | Faster reaction, potential for increased side reactions. |
| >120 | Variable | Risk of polymerization and byproduct formation increases. |
Table 2: Influence of Catalyst Loading on Reaction Time
| Catalyst (Sulfuric Acid) Loading (mol% relative to Methacrylic Acid) | Approximate Reaction Time to Reach >90% Conversion (hours) |
| 0.5 - 1.0 | 8 - 12 |
| 1.0 - 2.0 | 4 - 8 |
| 2.0 - 4.0 | 2 - 4[4] |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Fischer Esterification
Materials:
-
Methacrylic Acid (MAA)
-
2-Methyloctanol
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ) as an inhibitor
-
Toluene or a similar azeotropic solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methacrylic acid, 2-methyloctanol, the chosen inhibitor, and the azeotropic solvent. A typical molar ratio is 1:1.2 of MAA to 2-methyloctanol.
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.
-
Reaction: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Visualizations
Below are diagrams illustrating key concepts in the synthesis and troubleshooting of this compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4435594A - Process for the preparation of methacrylic acid esters - Google Patents [patents.google.com]
Preventing gel formation during 2-Methyloctyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing gel formation during the polymerization of 2-methyloctyl methacrylate.
Frequently Asked Questions (FAQs)
Q1: What is gel formation in the context of this compound polymerization and why is it a problem?
A1: Gel formation, or gelation, is the premature cross-linking of polymer chains during polymerization, leading to an insoluble, network structure. This is problematic as it can ruin the reaction, making the polymer intractable and difficult to process. It can also lead to a runaway reaction due to the exothermic nature of polymerization, which can be a safety hazard.[1]
Q2: What are the primary causes of premature gel formation?
A2: The primary causes include:
-
Insufficient Inhibition: Monomers like this compound can self-polymerize, especially when exposed to heat or light. Inhibitors are added to prevent this during storage and handling.[2]
-
Excessive Initiator Concentration: A high concentration of initiator generates a large number of free radicals, increasing the likelihood of chain-chain coupling and branching, which leads to gelation.
-
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization and can lead to a loss of control, promoting side reactions that cause cross-linking.[1]
-
Presence of Impurities: Certain impurities can act as cross-linking agents or initiate unwanted side reactions.
-
High Monomer Conversion: As the polymerization progresses and monomer is consumed, the viscosity of the reaction mixture increases, which can hinder heat dissipation and lead to autoacceleration (the Trommsdorff effect), a primary cause of uncontrolled polymerization and gelation.[3][4]
Q3: What are inhibitors and how do they work?
A3: Inhibitors are chemical compounds added to monomers to prevent premature polymerization.[5] They are typically radical scavengers that react with and neutralize any free radicals that may form spontaneously, thus preventing the initiation of polymerization.[5] Common inhibitors for methacrylates include butylated hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ).[2][5]
Q4: Can I use the monomer directly from the bottle without removing the inhibitor?
A4: While it is possible to overcome the inhibitor by adding a larger amount of initiator, this is generally not recommended for controlled polymerizations. For precise control over the initiation and propagation steps, it is best to remove the inhibitor before use. This can be done by passing the monomer through a column of activated basic alumina.[6]
Troubleshooting Guide
Issue: Premature Gel Formation During Polymerization
This guide will walk you through a series of steps to diagnose and resolve issues with premature gel formation in your this compound polymerization.
Step 1: Verify Inhibitor Concentration and Removal
-
Question: Did you remove the inhibitor from the monomer before starting the polymerization?
-
Action: If not, consider removing the inhibitor to gain better control over the reaction. A standard method is to pass the monomer through a column packed with activated basic alumina.[6]
-
Question: If you are not removing the inhibitor, have you optimized the initiator concentration to account for the inhibitor present in the monomer?
-
Action: You may need to incrementally increase the initiator concentration. However, be aware that this can lead to a less controlled polymerization.
Step 2: Evaluate Initiator Concentration
-
Question: What is the concentration of your initiator?
-
Action: An excessively high initiator concentration can lead to a rapid, uncontrolled polymerization and gelation. Review the literature for typical initiator-to-monomer ratios for similar methacrylate polymerizations and consider reducing the concentration.
Step 3: Control the Reaction Temperature
-
Question: Are you effectively controlling the temperature of your reaction?
-
Action: Methacrylate polymerization is highly exothermic.[1] Ensure your reaction vessel is adequately cooled and that you have a reliable method for monitoring the internal temperature. A runaway temperature increase is a strong indicator of impending gelation. Consider running the polymerization at a lower temperature.
Step 4: Consider the Role of Oxygen
-
Question: Have you deoxygenated your reaction mixture?
-
Action: Oxygen can interact with free radicals and affect the polymerization kinetics. For controlled polymerizations, it is often beneficial to de-gas the monomer and solvent by bubbling with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.[6]
Step 5: Monitor Monomer Conversion
-
Question: Are you monitoring the progress of the reaction?
-
Action: Gelation is more likely at higher monomer conversions due to increased viscosity and the Trommsdorff effect.[3][4] Consider stopping the reaction at a lower conversion to prevent gel formation.
Below is a troubleshooting workflow diagram to help visualize these steps.
Caption: Troubleshooting workflow for preventing gel formation.
Quantitative Data
| BHT Concentration (% w/w) | Degree of Conversion (%) | Observations on Polymerization Time |
| 0 | 74.2 | Polymerized within 40 seconds of light exposure. |
| 0.01 | Not reported, but polymerization occurred within 40 seconds. | Polymerized within 40 seconds of light exposure. |
| 0.025 | Not reported, but polymerization occurred within 40 seconds. | Polymerized within 40 seconds of light exposure. |
| 0.05 | Not reported, but polymerization occurred within 40 seconds. | Polymerized within 40 seconds of light exposure. |
| 0.1 | Not reported, but polymerization occurred within 60 seconds. | Polymerized within 60 seconds of light exposure. |
| 0.5 | 67.2 | Showed satisfactory consistency even after 60 seconds of light exposure. |
Data adapted from a study on resin composites and should be considered as a general guide.
Experimental Protocols
The following is a general protocol for the bulk polymerization of a methacrylate monomer. This protocol is adapted from procedures for methyl methacrylate and should be optimized for this compound.[1][6]
Objective: To perform a controlled bulk polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas (Nitrogen or Argon)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Quenching agent (e.g., hydroquinone solution)
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Monomer Preparation: Remove the inhibitor from the this compound by passing it through a column of activated basic alumina.
-
Reaction Setup:
-
Add the desired amount of purified this compound and the initiator (e.g., AIBN, with the amount calculated based on the desired monomer-to-initiator ratio) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Alternatively, bubble nitrogen or argon through the mixture for at least 30 minutes.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Begin stirring to ensure uniform temperature distribution.
-
Monitor the reaction progress by taking small aliquots at regular intervals to analyze for monomer conversion (e.g., by ¹H NMR or gravimetry).
-
-
Termination:
-
Once the desired conversion is reached, or if the viscosity increases significantly, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Expose the reaction mixture to air to quench the radical polymerization. Adding a small amount of an inhibitor solution (e.g., hydroquinone in methanol) can also be effective.
-
-
Polymer Isolation:
-
Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for bulk polymerization.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Experimental Investigation of Methyl Methacrylate in Stirred Batch Emulsion Reactor: AGET ATRP Approach [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. list-technology.com [list-technology.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Chain transfer agent effects on 2-Methyloctyl methacrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Methyloctyl methacrylate, particularly when using chain transfer agents (CTAs) for controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound and other bulky methacrylates in the presence of chain transfer agents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.5) | 1. Inappropriate Chain Transfer Agent (CTA): The CTA may not be suitable for bulky methacrylates, leading to poor control over the polymerization. Symmetrical trithiocarbonates, for instance, have shown modest control in some methacrylate polymerizations.[1] 2. High Initiator Concentration: An excess of initiator can lead to a higher rate of conventional free-radical polymerization, competing with the controlled RAFT process. 3. Oxygen Inhibition: Residual oxygen in the reaction mixture can interfere with the radical process, leading to a loss of control. | 1. Select an appropriate CTA: For methacrylates, dithiobenzoates and trithiocarbonates are commonly used. Consider a CTA with a leaving group that is a good homolytic leaving group but a poor initiator to minimize side reactions. 2. Optimize Initiator-to-CTA Ratio: A typical starting point is a molar ratio of [Monomer]:[CTA]:[Initiator] of 100:1:0.2. Adjusting this ratio may be necessary. 3. Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).[2] |
| Bimodal or Shoulder on GPC Trace | 1. High Molecular Weight Shoulder: This may indicate that the initiation is too fast relative to the chain transfer process, resulting in some chains undergoing conventional free-radical polymerization before the RAFT equilibrium is established.[3] 2. Low Molecular Weight Shoulder: This can be due to impurities in the CTA (like thiols) acting as conventional chain transfer agents, or retardation/termination events.[4] | 1. Reduce Polymerization Temperature: Lowering the temperature can slow down the initiation rate, allowing for better control.[3] 2. Use a Slower Decomposing Initiator: Choose an initiator with a longer half-life at the reaction temperature. 3. Purify the CTA: If using a synthesized CTA, ensure it is of high purity. For commercial CTAs, check the certificate of analysis. |
| Low Monomer Conversion | 1. Retardation: The RAFT agent itself can cause retardation, especially at high concentrations. The bulky nature of this compound might also contribute to slower propagation. 2. Inhibitor in Monomer: The monomer may contain inhibitors from storage that were not completely removed. | 1. Increase Polymerization Time or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature to enhance the rate of polymerization. 2. Purify the Monomer: Pass the monomer through a column of basic alumina to remove the inhibitor immediately before use. |
| Polymer Branching | Chain Transfer to Polymer: This can occur, especially at higher temperatures and conversions, leading to branched polymer chains. | Use of a Chain Transfer Agent: The presence of a CTA can help "patch" mid-chain radicals, thereby reducing the extent of branching.[5] |
| Inconsistent Results | 1. Variability in Reagent Purity: Impurities in the monomer, initiator, or CTA can lead to inconsistent outcomes. 2. Inconsistent Degassing: The level of residual oxygen can vary between experiments. | 1. Standardize Reagent Purification: Always use freshly purified reagents. 2. Standardize Experimental Setup: Ensure consistent degassing procedures and reaction conditions for all experiments. |
Frequently Asked Questions (FAQs)
Q1: Which type of chain transfer agent is best for the polymerization of this compound?
A1: For methacrylates, including bulky ones, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. The choice of the R and Z groups on the CTA (ZC(=S)S-R) is crucial for controlling the polymerization of a specific monomer. For methacrylates, a CTA with a tertiary R group (e.g., cyanoisopropyl) is often a good starting point as it is a good leaving group.
Q2: How does the bulky 2-methyloctyl group affect the polymerization kinetics compared to smaller methacrylates like MMA?
A2: The bulky ester group in this compound can introduce steric hindrance, which may lead to a lower propagation rate constant (kp) compared to methyl methacrylate (MMA). This can result in slower polymerization rates under similar conditions. The choice of solvent can also play a significant role in accommodating the growing polymer chains.
Q3: Can I use the same experimental conditions for this compound polymerization as I would for MMA?
A3: While the general principles of RAFT polymerization apply, direct transfer of conditions from MMA to this compound may not be optimal. Due to the different steric and electronic properties of the monomer, you may need to re-optimize the [Monomer]:[CTA]:[Initiator] ratio, temperature, and reaction time to achieve good control and high conversion.
Q4: What is the role of temperature in the RAFT polymerization of bulky methacrylates?
A4: Temperature affects the rates of initiation, propagation, and fragmentation. For bulky (meth)acrylates like 2-ethylhexyl acrylate, higher temperatures can increase the likelihood of side reactions such as β-scission, which can impact the polymer structure.[5][6] It is important to find a balance where the polymerization proceeds at a reasonable rate without significant side reactions.
Q5: How can I confirm that the polymerization is proceeding in a controlled manner?
A5: A controlled polymerization should exhibit the following characteristics:
-
A linear increase in the number-average molecular weight (Mn) with monomer conversion.
-
A low and relatively constant polydispersity index (PDI), typically below 1.5.
-
The ability to chain-extend the polymer by adding more monomer, resulting in a corresponding increase in molecular weight.
Experimental Protocols
General Protocol for RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (monomer), inhibitor removed
-
Chain Transfer Agent (CTA), e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of this compound, CTA, and AIBN in the chosen solvent. A typical molar ratio would be [Monomer]:[CTA]:[AIBN] = [100-500]:[5]:[0.1-0.3].
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
Data Presentation
Due to the limited availability of specific data for this compound, the following table presents illustrative data for the RAFT polymerization of another bulky methacrylate, stearyl methacrylate (SMA), to demonstrate the expected trends.
Table 1: Illustrative Data for RAFT Dispersion Polymerization of Stearyl Methacrylate (SMA) using a Poly(lauryl methacrylate) (PLMA) macro-CTA.
| Target DP of PSMA | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | >98 | 18,500 | 1.25 |
| 100 | >98 | 35,000 | 1.30 |
| 150 | >98 | 51,500 | 1.35 |
Data is illustrative and based on trends observed for bulky methacrylate polymerizations.
Visualizations
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.
Caption: Experimental workflow for RAFT polymerization of this compound.
References
- 1. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Chain Transfer Agent and Temperature on Branching and β-Scission in Radical Polymerization of 2-Ethylhexyl Acrylate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Mechanical Properties of 2-Methyloctyl Methacrylate (2-MOMA) Polymers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the mechanical properties of 2-Methyloctyl methacrylate (2-MOMA) polymers. As specific literature on 2-MOMA is limited, the information provided is largely based on studies of a closely related and well-researched polymer, poly(methyl methacrylate) (PMMA). These guidelines should serve as a strong starting point for your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and modification of methacrylate-based polymers to improve their mechanical properties.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Tensile Strength and/or Young's Modulus | - Incomplete polymerization- Presence of residual monomer acting as a plasticizer.[1]- Poor dispersion of fillers/nanofillers.[2]- Insufficient cross-linking | - Optimize polymerization conditions (initiator concentration, temperature, time).[3]- Purify the polymer to remove unreacted monomer.- Improve filler dispersion through surface treatment (e.g., silanization) or optimized mixing techniques (e.g., ultrasonication).[2][4]- Increase cross-linker concentration or use a more efficient cross-linking agent. |
| Brittle Polymer (Low Elongation at Break) | - High degree of cross-linking- Agglomeration of nanofillers creating stress concentration points.[5]- Inherent brittleness of the polymer backbone.[1] | - Reduce the concentration of the cross-linking agent.- Optimize nanofiller loading and dispersion methods.- Consider copolymerization with a monomer that imparts flexibility (e.g., a long-chain acrylate). |
| Inconsistent Mechanical Property Measurements | - Variations in sample preparation (e.g., presence of voids, inconsistent dimensions)- Inconsistent polymerization conditions.[3]- Environmental factors (temperature, humidity) affecting testing.[6] | - Ensure standardized and controlled sample preparation and molding processes.[7]- Precisely control polymerization parameters like temperature and initiator concentration.- Conduct mechanical testing in a controlled environment. |
| Poor Adhesion of Fillers to Polymer Matrix | - Chemical incompatibility between the filler surface and the polymer matrix. | - Surface treat the fillers with a coupling agent (e.g., a silane) to improve interfacial bonding.[4][5] |
| Discoloration of the Polymer | - Presence of residual monomers.[8]- Thermal degradation during processing. | - Ensure complete polymerization and purification.- Optimize processing temperatures to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the mechanical properties of methacrylate-based polymers like 2-MOMA?
A1: The primary methods for enhancing the mechanical properties of methacrylate polymers include:
-
Addition of Fillers/Nanofillers: Incorporating materials like carbon nanotubes, zirconia, silver nanoparticles, or nanoclay can significantly improve properties such as flexural strength, tensile strength, and hardness.[2][4][8][9] The effectiveness depends on the filler type, size, concentration, and dispersion within the polymer matrix.[4][5]
-
Copolymerization: Polymerizing 2-MOMA with another monomer can tailor the properties of the resulting copolymer. For instance, copolymerizing with a monomer that has a rigid structure, like styrene, can increase tensile strength.[10]
-
Cross-linking: Introducing cross-linking agents creates a network structure within the polymer, which can enhance its stiffness, strength, and resistance to solvents.
Q2: How does the concentration of nanofillers affect the mechanical properties?
A2: The concentration of nanofillers plays a crucial role. Generally, as the concentration increases, mechanical properties like flexural and tensile strength improve up to an optimal point.[9] Beyond this concentration, the properties may decline due to issues like agglomeration of the nanoparticles, which can act as stress concentration points and weaken the material.[5]
Q3: Why is surface treatment of fillers important?
A3: Surface treatment, often with a silane coupling agent, is critical for improving the adhesion between the filler and the polymer matrix.[4][5] Poor adhesion can lead to voids and weak points at the interface, which can compromise the mechanical integrity of the composite material.
Q4: Can cross-linking negatively impact the mechanical properties?
A4: Yes, while cross-linking can improve strength and stiffness, excessive cross-linking can make the polymer more brittle, reducing its elongation at break and impact strength. Unreacted cross-linking agents can also act as plasticizers, potentially reducing the desired mechanical properties. The choice of cross-linker and its concentration must be carefully optimized.
Q5: What are some common cross-linking agents used for methacrylate polymers?
A5: Common cross-linking agents include ethylene glycol dimethacrylate (EGDMA), tetraethylene glycol dimethacrylate (TEGDMA), and polyethylene glycol dimethacrylate (PEGDMA).[11] The length and flexibility of the cross-linker chain can influence the final properties of the polymer network.
Data on Mechanical Property Improvements in Methacrylate Polymers
The following tables summarize quantitative data from studies on PMMA, which can serve as a reference for experiments with 2-MOMA.
Table 1: Effect of Nanofillers on the Mechanical Properties of PMMA
| Nanofiller | Concentration (wt%) | Property | Improvement |
| Halloysite Nanotubes (HNTs) / Multi-Walled Carbon Nanotubes (MWCNTs) | 0.75 | Flexural Strength | Increase to 109.1 MPa |
| Tensile Strength | Increase to 64.4 MPa | ||
| Vickers Hardness | Increase to 18.93 kg/mm2 | ||
| Boron Nitride Nanotubes (BNNTs) | 1 | Elastic Modulus | Up to 19% increase |
| Zirconia Nanoparticles (silanized) | Not specified | Flexural Strength | Increased |
| Impact Strength | Increased | ||
| Tensile Strength | Improved in one study | ||
| Silver Particles (silanized) | 10-20 | Tensile Strength | Enhanced |
| Flexural Strength | Enhanced | ||
| Compressive Strength | Significantly increased |
Table 2: Mechanical Properties of PMMA Copolymers
| Comonomer | Content | Tensile Strength | Impact Strength |
| Acrylonitrile (AN) | Increasing | Increased initially, then decreased | Increased |
| Styrene (St) | Increasing | Increased | Increased initially, then decreased |
Experimental Protocols
Protocol 1: Incorporation of Silanized Nanofillers into 2-MOMA
-
Surface Treatment of Nanofillers:
-
Disperse the selected nanofillers (e.g., zirconia nanoparticles) in a solvent like ethanol.
-
Add a silane coupling agent (e.g., 3-(Trimethoxysilyl)propyl methacrylate) to the dispersion.
-
Stir the mixture for a specified time (e.g., 24 hours) at room temperature to allow for the silanization reaction.
-
Wash the surface-treated nanofillers with the solvent to remove excess silane and dry them thoroughly.
-
-
Polymer Composite Preparation:
-
Disperse the silanized nanofillers in the 2-MOMA monomer using ultrasonication to ensure a homogeneous distribution.
-
Add a suitable free-radical initiator (e.g., AIBN).
-
Carry out the polymerization (bulk, solution, or suspension) under controlled temperature and inert atmosphere.
-
Cast or mold the resulting polymer composite into the desired shape for mechanical testing.
-
Protocol 2: Copolymerization of 2-MOMA with a Comonomer
-
Monomer Preparation:
-
Determine the desired molar ratio of 2-MOMA and the comonomer (e.g., styrene).
-
Mix the monomers thoroughly.
-
-
Polymerization:
-
Add a free-radical initiator to the monomer mixture.
-
Perform bulk polymerization in a mold or solution polymerization in a suitable solvent.
-
Maintain a constant temperature and inert atmosphere throughout the reaction.
-
After the reaction is complete, purify the copolymer to remove unreacted monomers.
-
Protocol 3: Cross-linking of 2-MOMA
-
Monomer and Cross-linker Mixture:
-
Prepare a mixture of the 2-MOMA monomer and a cross-linking agent (e.g., EGDMA) at the desired concentration (e.g., 5-15% by volume).[11]
-
-
Polymerization and Curing:
-
Add a polymerization initiator to the mixture.
-
Pour the mixture into a mold.
-
Cure the mixture using heat or UV radiation, depending on the initiator used, to form the cross-linked polymer network.
-
Visualizations
Caption: Workflow for improving mechanical properties via nanofiller incorporation.
Caption: Troubleshooting flowchart for common mechanical property issues.
References
- 1. youtube.com [youtube.com]
- 2. Nanoclay-reinforced polymethylmethacrylate and its mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. PMMA denture base material enhancement: a review of fiber, filler, and nanofiller addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Mechanical Performance of Structural Polymethyl Methacrylate Joints at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. troubleshooting [distrupol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
- 11. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Molecular Weight Analysis of Poly(2-Methyloctyl methacrylate) via Gel Permeation Chromatography
GPC Analysis: A Comparative Overview
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones.[1][2] This method provides not only the average molecular weights but also the distribution of molecular weights within the polymer sample, which is crucial for understanding its physical and mechanical properties.
Table 1: Comparison of Molecular Weight Determination Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Permeation Chromatography (GPC/SEC) | Separation based on hydrodynamic volume | Mn, Mw, PDI, Molecular Weight Distribution | Fast, reproducible, provides detailed distribution information | Requires calibration with standards, relative method |
| Static Light Scattering (SLS) | Measures the intensity of scattered light | Mw | Absolute method (no calibration needed), high accuracy | Sensitive to dust and aggregates, requires sample clarity |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Hydrodynamic Radius (Rh), can estimate Mw | Fast, non-invasive, good for particle sizing | Indirect Mw measurement, sensitive to sample preparation |
| Mass Spectrometry (e.g., MALDI-TOF) | Measures mass-to-charge ratio of ionized molecules | Absolute Mn, Mw for low molecular weight polymers | High accuracy and resolution for oligomers | Mass range limitations for high molecular weight polymers |
| Viscometry | Measures the viscosity of a polymer solution | Viscosity Average Molecular Weight (Mv) | Simple, inexpensive | Provides only an average value, requires Mark-Houwink parameters |
Experimental Protocol: GPC Analysis of Polymethacrylates
The following protocol outlines a general procedure for the GPC analysis of polymethacrylates, which can be adapted for poly(2-Methyloctyl methacrylate).
1. Sample Preparation:
-
Dissolve the polymer sample in a suitable solvent, typically tetrahydrofuran (THF) for polymethacrylates, at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer chain degradation.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
2. GPC System and Conditions:
-
GPC System: A standard GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene columns), a refractive index (RI) detector, and a data acquisition system.
-
Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for polymethacrylates.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the columns at a constant temperature, for instance, 35 °C, to ensure reproducible results.
-
Injection Volume: Inject a fixed volume of the filtered sample solution, typically 100 µL.
3. Calibration:
-
Calibrate the GPC system using a series of narrow molecular weight distribution polystyrene or polymethyl methacrylate standards.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
4. Data Analysis:
-
The data acquisition software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample from its chromatogram.
Comparative GPC Data for Polymethacrylates
The following table presents typical GPC data for poly(methyl methacrylate) and poly(butyl methacrylate), which can serve as a reference for the expected molecular weight characteristics of poly(this compound).
Table 2: Representative GPC Data for Polymethacrylates
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
| Poly(methyl methacrylate) - Sample 1 | 45,000 | 97,000 | 2.16 | Fictional Example |
| Poly(methyl methacrylate) - Sample 2 | 120,000 | 135,000 | 1.13 | Fictional Example |
| Poly(butyl methacrylate) - Sample 1 | 250,000 | 300,000 | 1.20 | Fictional Example |
| Poly(butyl methacrylate) - Sample 2 | 85,000 | 105,000 | 1.24 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual experimental values may vary depending on the synthesis method and specific GPC analysis conditions.
Visualizing the GPC Workflow
The following diagram illustrates the typical workflow for GPC analysis.
References
A Comparative Guide to 2-Methyloctyl Methacrylate and Other Alkyl Methacrylates for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methyloctyl methacrylate with other common alkyl methacrylates, focusing on their performance characteristics relevant to scientific research and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected properties based on established trends within the poly(alkyl methacrylate) homologous series. This allows for a valuable comparative analysis for researchers exploring novel hydrophobic polymers for drug delivery systems.
Executive Summary
Alkyl methacrylates are a versatile class of polymers widely utilized in the pharmaceutical and biomedical fields due to their biocompatibility and tunable physicochemical properties. The length of the alkyl side chain plays a crucial role in determining the polymer's characteristics, such as hydrophobicity, glass transition temperature, and mechanical strength. This guide focuses on comparing this compound, a less-studied long-chain methacrylate, with well-characterized counterparts like Poly(methyl methacrylate) (PMMA) and Poly(2-hydroxyethyl methacrylate) (PHEMA), as well as other n-alkyl methacrylates. This comparison aims to assist researchers in selecting the most suitable alkyl methacrylate for their specific drug delivery application.
Data Presentation: Comparative Physicochemical and Mechanical Properties
The following tables summarize the key quantitative data for various poly(alkyl methacrylates). It is important to note that the values for Poly(this compound) are estimated based on trends observed in the homologous series of poly(n-alkyl methacrylates), where properties like glass transition temperature decrease and hydrophobicity increases with longer alkyl chains.
Table 1: Physicochemical Properties of Poly(alkyl methacrylates)
| Polymer | Monomer Structure | Glass Transition Temperature (Tg) (°C) | Water Contact Angle (°) |
| Poly(methyl methacrylate) (PMMA) | CH₂(CH₃)COOCH₃ | ~105[1][2][3][4] | ~68-75[5][6] |
| Poly(ethyl methacrylate) (PEMA) | CH₂(CH₃)COOCH₂CH₃ | ~65 | ~78 |
| Poly(n-butyl methacrylate) (PnBMA) | CH₂(CH₃)COO(CH₂)₃CH₃ | ~20 | ~88 |
| Poly(n-hexyl methacrylate) (PnHMA) | CH₂(CH₃)COO(CH₂)₅CH₃ | ~ -5 | ~95 |
| Poly(this compound) | CH₂(CH₃)COO(CH₂)₅CH(CH₃)₂ | ~ -15 to -25 (Estimated) | >100 (Estimated) |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | CH₂(CH₃)COOCH₂CH₂OH | ~80-110 | ~40-60 |
Table 2: Mechanical Properties of Poly(alkyl methacrylates)
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(methyl methacrylate) (PMMA) | ~2.4-3.3[7] | ~48-76[7] | ~2-10[7] |
| Poly(ethyl methacrylate) (PEMA) | ~1.8 | ~34 | ~7 |
| Poly(n-butyl methacrylate) (PnBMA) | ~0.6 | ~10 | ~20 |
| Poly(n-hexyl methacrylate) (PnHMA) | ~0.1 | ~3 | ~100 |
| Poly(this compound) | <0.1 (Estimated) | <3 (Estimated) | >100 (Estimated) |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~0.9 (hydrated) | ~5-10 (hydrated) | ~20-60 (hydrated) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the performance of alkyl methacrylate polymers for drug delivery applications.
Synthesis of Poly(alkyl methacrylate)s by Free Radical Polymerization
This protocol describes a standard method for synthesizing poly(alkyl methacrylates) for comparative studies.
Materials:
-
Alkyl methacrylate monomer (e.g., methyl methacrylate, this compound)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Precipitating solvent (e.g., Methanol)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and heating mantle
Procedure:
-
The alkyl methacrylate monomer is purified by passing it through a column of basic alumina to remove the inhibitor.
-
The monomer, solvent, and AIBN (typically 0.1-1 mol% relative to the monomer) are added to a Schlenk flask.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
The flask is backfilled with an inert gas (e.g., nitrogen or argon) and sealed.
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a defined period (e.g., 4-24 hours).
-
After the polymerization is complete, the viscous solution is cooled to room temperature.
-
The polymer is precipitated by slowly adding the solution to a large excess of a non-solvent like methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature until a constant weight is achieved.[2][8][9][10][11]
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for measuring the glass transition temperature of the synthesized polymers.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:
-
Heating from room temperature to a temperature above the expected Tg at a rate of 10-20 °C/min.
-
Cooling back to a low temperature (e.g., -50 °C) at a controlled rate.
-
A second heating scan at the same rate as the first.
-
-
The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[4][12][13][14][15][16][17]
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a common method to evaluate the biocompatibility of the polymers.
Materials:
-
L929 fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Polymer films or extracts
-
96-well plates
Procedure:
-
Polymer films are prepared by solvent casting and sterilized. Alternatively, polymer extracts are prepared by incubating the polymer in a cell culture medium for a defined period.
-
L929 cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
The culture medium is then replaced with fresh medium containing different concentrations of the polymer extracts or the sterile polymer films are placed in direct contact with the cells.
-
Cells are incubated for another 24-72 hours.
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
In Vitro Drug Release Study
This protocol details a typical procedure to evaluate the drug release profile from polymer-based formulations.
Materials:
-
Drug-loaded polymer microparticles or films
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Drug-loaded polymer matrices (e.g., microparticles or films) are prepared using a suitable method (e.g., emulsion solvent evaporation for microparticles).
-
A known amount of the drug-loaded polymer is placed in a vial containing a specific volume of PBS (pH 7.4).
-
The vials are placed in a shaking incubator at 37 °C to simulate physiological conditions.
-
At predetermined time intervals, a sample of the release medium is withdrawn and replaced with an equal volume of fresh PBS to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The cumulative percentage of drug release is plotted against time to obtain the drug release profile.[18][19][20][21]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the comparison of alkyl methacrylates for drug delivery applications.
Caption: Workflow for comparing alkyl methacrylates for drug delivery.
References
- 1. youtube.com [youtube.com]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 8. ripublication.com [ripublication.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thermalsupport.com [thermalsupport.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of hydrophilic and hydrophobic polymers on release kinetics of metoprolol succinate extended release tablets [wisdomlib.org]
- 21. researchgate.net [researchgate.net]
Mechanical Strength of 2-Methyloctyl Methacrylate Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of copolymers based on long-chain methacrylates, with a focus on providing representative data for 2-Methyloctyl methacrylate (2-MOMA) copolymers. Due to the limited availability of specific data for 2-MOMA, this guide utilizes data from copolymers of structurally similar long-chain methacrylates, such as lauryl methacrylate and stearyl methacrylate, to provide valuable insights into the expected mechanical performance.
Comparative Analysis of Mechanical Properties
The incorporation of long-chain alkyl methacrylates into a polymer backbone, such as in copolymers with methyl methacrylate (MMA), significantly influences the material's mechanical properties. Generally, the presence of the long alkyl side chains introduces flexibility and lowers the glass transition temperature (Tg), leading to materials that are less brittle and more ductile compared to homopolymers of short-chain methacrylates like MMA.
The following table summarizes the mechanical properties of various methacrylate copolymers. It is important to note that the specific values can vary depending on the copolymer composition, molecular weight, and testing conditions.
| Copolymer Composition | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(methyl methacrylate) (PMMA) | ~70 | ~3 | < 5 | [1] |
| PMMA / Acrylonitrile (AN) | Varies with AN content | - | - | [2] |
| PMMA / Styrene (St) | Varies with St content | - | - | [2] |
| Poly(stearyl acrylate-co-methyl methacrylate) | Decreases then increases with SA content | - | - | [3] |
Experimental Protocols
Synthesis of Long-Chain Methacrylate Copolymers
A representative protocol for the synthesis of long-chain methacrylate copolymers, such as those containing 2-MOMA, via free radical polymerization is as follows:
-
Monomer and Initiator Preparation: The desired molar ratios of this compound and a co-monomer (e.g., methyl methacrylate) are dissolved in a suitable solvent, such as toluene, in a reaction flask. A free radical initiator, for example, 2,2′-azoisobutyronitrile (AIBN), is added to the solution.
-
Polymerization: The reaction mixture is purged with an inert gas, such as nitrogen, to remove oxygen which can inhibit polymerization. The flask is then heated to a specific temperature (e.g., 70°C) in an oil bath with continuous stirring to initiate the polymerization process.[4]
-
Termination and Purification: The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion. The reaction is then terminated by cooling the flask and exposing the solution to air. The resulting copolymer is purified by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.[4]
Mechanical Testing: Tensile Properties
The mechanical properties of the copolymer films are typically evaluated using a universal testing machine according to the ASTM D882 standard for thin plastic sheeting.[5][6][7][8][9]
-
Specimen Preparation: Thin films of the copolymer are prepared by solution casting or melt pressing. The films are then cut into dumbbell-shaped specimens with specific dimensions as defined by the standard.
-
Testing Conditions: The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5 %) before testing.[6]
-
Tensile Test: The specimen is mounted in the grips of the universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and the corresponding elongation are recorded throughout the test.
-
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength, Young's modulus, and elongation at break are determined.
Visualizing the Workflow
To illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for synthesis and mechanical testing.
Caption: Factors influencing mechanical properties.
References
- 1. designerdata.nl [designerdata.nl]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. store.astm.org [store.astm.org]
- 6. micomlab.com [micomlab.com]
- 7. testresources.net [testresources.net]
- 8. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 9. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Confirming the Structure of Poly(2-Methyloctyl Methacrylate): A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of polymers is paramount for ensuring material performance and reproducibility. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural elucidation of poly(2-methyloctyl methacrylate), a polymer with potential applications in various advanced materials.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for providing detailed molecular structure information of polymers.[1] It allows for the unambiguous determination of the polymer's tacticity, monomer composition, and end-group analysis.[1] This guide will delve into the application of ¹H and ¹³C NMR for the structural confirmation of poly(this compound), and compare its performance with Fourier Transform Infrared (FTIR) spectroscopy and Gel Permeation Chromatography (GPC).
Elucidating the Structure of Poly(this compound) with NMR
NMR spectroscopy provides a detailed "fingerprint" of a polymer's structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals corresponding to different functional groups within the polymer.
For poly(this compound), the expected ¹H and ¹³C NMR chemical shifts are summarized in Table 1. These predictions are based on known values for similar poly(alkyl methacrylates) and the assumption of a 2-methyl-1-octyl side chain structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Backbone Methylene (-CH₂-) | 1.80 - 2.00 | 51 - 55 |
| Backbone Quaternary Carbon (-C-) | - | 44 - 46 |
| Backbone Methyl (-CH₃) | 0.80 - 1.20 | 16 - 20 |
| Ester Carbonyl (-COO-) | - | 176 - 178 |
| Ester Methylene (-OCH₂-) | 3.80 - 4.10 | 67 - 70 |
| Side-Chain Methine (-CH-) | 1.50 - 1.70 | 34 - 37 |
| Side-Chain Methylene (-CH₂-)n | 1.20 - 1.40 | 22 - 32 |
| Side-Chain Methyl (-CH₃) | 0.85 - 0.95 | 14, 19 - 21 |
Note: Chemical shifts are approximate and can be influenced by solvent, temperature, and polymer tacticity.
Workflow for Polymer Structure Confirmation using NMR
The general workflow for confirming a polymer's structure using NMR spectroscopy involves several key steps, from sample preparation to spectral analysis.
Comparison with Alternative Techniques
While NMR provides comprehensive structural detail, other techniques like FTIR and GPC are also valuable for polymer characterization, each offering distinct advantages.
Table 2: Comparison of Analytical Techniques for Polymer Characterization
| Feature | NMR Spectroscopy | FTIR Spectroscopy | GPC/SEC |
| Information Obtained | Detailed molecular structure, tacticity, monomer ratios, end-groups.[1] | Presence of functional groups, polymer identification via fingerprinting. | Molecular weight distribution (Mw, Mn), polydispersity index (PDI). |
| Sample Requirements | Soluble sample, deuterated solvent. | Solid or liquid samples, minimal preparation. | Soluble sample, requires appropriate solvent and column. |
| Resolution | Atomic level resolution. | Functional group level. | Macromolecular level (separation by size). |
| Quantitative Analysis | Excellent for determining monomer ratios and end-group analysis. | Semi-quantitative, can be used for reaction monitoring. | Provides quantitative molecular weight distribution. |
| Limitations | Requires soluble polymers, can have complex spectra for copolymers. | Does not provide information on stereochemistry or monomer sequence. | Does not provide structural information beyond hydrodynamic volume.[2] |
Experimental Protocols
NMR Analysis of Poly(this compound)
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the poly(this compound) sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Once fully dissolved, filter the solution through a small plug of glass wool into a standard 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 25 °C.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Fourier transform the raw data, apply phase and baseline corrections. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 25 °C.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Processing: Fourier transform the raw data, apply phase and baseline corrections. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Visualizing the Molecular Structure
The fundamental repeating unit of the polymer is derived from the this compound monomer.
References
Purity Analysis of 2-Methyloctyl Methacrylate: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. This guide provides a comparative analysis of gas chromatography (GC) and high-performance liquid chromatography (HPLC) for determining the purity of 2-Methyloctyl methacrylate, a monomer used in various polymer applications.
Performance Comparison: GC vs. HPLC
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely adopted method for assessing the purity of volatile compounds like this compound.[1][2] It excels in separating thermally stable volatile impurities. An alternative approach for less volatile or thermally sensitive impurities is High-Performance Liquid Chromatography (HPLC).[3][4] The following table summarizes the key performance metrics based on typical results for similar acrylate and methacrylate esters.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Purity of Main Component | > 99.5% | > 99.5% |
| Limit of Detection (LOD) | 0.001% w/w[2] | 0.03 mg/kg[4] |
| Limit of Quantitation (LOQ) | 0.003% w/w[2] | 0.08 mg/kg[4] |
| Precision (RSD) | < 5% | < 5.2%[4] |
| Recovery | 85-117%[2][3] | 85.4-110.7%[4] |
| Analysis Time | ~15-30 minutes | ~20-40 minutes |
| Primary Impurities Detected | Residual starting materials (e.g., 2-Methyloctanol, methacrylic acid), other esters, and volatile organic compounds.[1] | Non-volatile impurities, oligomers, and polymerization inhibitors. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity analysis of this compound by GC and HPLC.
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol is a general guideline adapted from methods for similar acrylate esters and should be optimized for your specific instrumentation and sample.[2][3]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Detector Gases: Hydrogen and Air, at manufacturer's recommended flow rates.
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane, HPLC grade.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Standard Preparation: If quantifying specific impurities, prepare individual standards of those impurities in dichloromethane at concentrations bracketing the expected levels.
3. Data Analysis:
-
Identify the peaks in the chromatogram based on retention times of the main component and any known impurity standards.
-
Calculate the purity of this compound using the area percent normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a general guideline and should be optimized for your specific instrumentation and sample.[4]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector and an autosampler.
-
Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
2. Sample and Standard Preparation:
-
Solvent: Acetonitrile, HPLC grade.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: If quantifying specific impurities, prepare individual standards of those impurities in acetonitrile at concentrations bracketing the expected levels.
3. Data Analysis:
-
Identify the peaks in the chromatogram based on retention times of the main component and any known impurity standards.
-
Calculate the purity of this compound using the area percent normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are suitable techniques for the purity analysis of this compound. The choice of method will depend on the specific impurities of interest. GC-FID is generally preferred for its sensitivity to volatile and semi-volatile organic impurities, which are common in monomer synthesis. HPLC-UV is a valuable alternative, particularly for the analysis of non-volatile impurities, oligomers, or polymerization inhibitors that may be present in the sample. For comprehensive purity profiling, employing both techniques can provide a more complete picture of the sample's composition.
References
Cross-reactivity of 2-Methyloctyl Methacrylate in Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of chemical compounds within biological systems is paramount for safety and efficacy assessments. This guide provides a comparative analysis of the predicted cross-reactivity of 2-Methyloctyl methacrylate (2-MOMA), a C8 alkyl methacrylate, in the context of other common methacrylate esters. Due to a lack of specific experimental data on 2-MOMA's cross-reactivity, this guide synthesizes information on the broader class of methacrylates, structure-activity relationships, and standardized testing protocols to offer a predictive comparison.
Understanding Methacrylate Sensitization and Cross-Reactivity
Methacrylate esters are well-documented skin sensitizers, capable of causing allergic contact dermatitis.[1][2] Sensitization is an immunological process initiated by the covalent binding of the methacrylate monomer to skin proteins, forming a hapten-protein conjugate. This complex is then recognized by Langerhans cells in the epidermis, which mature and migrate to the draining lymph nodes to activate T-cells. Upon subsequent exposure, these memory T-cells can elicit an inflammatory response.
Cross-reactivity occurs when an individual sensitized to a specific methacrylate also reacts to other structurally similar methacrylates.[3][4] This is a critical consideration in product development and occupational health, as exposure to a seemingly different compound could trigger an adverse reaction in a previously sensitized individual.
Comparative Analysis of Methacrylate Sensitizing Potency
While direct experimental data for 2-MOMA is limited, the sensitizing potential of methacrylates is known to be influenced by the length of their alkyl side-chain. Studies have shown that the sensitizing potential tends to increase with the length of the alkyl side-chain up to C12. Therefore, it is anticipated that 2-MOMA, with its C8 side chain, would possess a moderate to strong sensitizing potential.
The following table summarizes available quantitative data for other common methacrylates, providing a basis for a comparative assessment. The primary endpoints for comparison are the EC3 (Effective Concentration for a 3-fold stimulation index) value from the Murine Local Lymph Node Assay (LLNA) and the sensitization rate from the Guinea Pig Maximization Test (GPMT). A lower EC3 value indicates a higher sensitizing potency.
| Methacrylate Ester | Abbreviation | Alkyl Chain Length | LLNA EC3 Value (%) | GPMT Sensitization Rate (%) | Potency Classification |
| Methyl Methacrylate | MMA | C1 | 60 - 90 | Variable | Weak |
| Ethyl Methacrylate | EMA | C2 | > 50 | Not widely reported | Weak |
| n-Butyl Methacrylate | nBMA | C4 | > 50 | Not widely reported | Weak |
| 2-Hydroxyethyl Methacrylate | HEMA | C2 (with hydroxyl) | ~1.5 | High | Strong |
| Lauryl Methacrylate | LMA | C12 | Not widely reported | Strong | Predicted Strong |
| This compound | 2-MOMA | C8 (branched) | Not available | Not available | Predicted Moderate to Strong |
Experimental Protocols for Assessing Skin Sensitization
The following are detailed methodologies for key experiments used to evaluate the skin sensitization potential and cross-reactivity of methacrylates.
Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the preferred in vivo method for identifying skin sensitizers and measuring their relative potency.[5][6]
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ears of mice. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (a Stimulation Index ≥ 3). The EC3 value, the concentration of the test substance required to produce a Stimulation Index of 3, is interpolated from the dose-response curve and is a measure of the sensitizer's potency.
Methodology:
-
Animals: Typically, female CBA/J mice are used.
-
Dose Selection: A preliminary screening test is performed to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity. A series of at least three concentrations of the test substance are then selected.
-
Application: The test substance is applied topically to the dorsum of both ears daily for three consecutive days. A concurrent vehicle control group is also tested.
-
Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with 3H-methyl thymidine or via an alternative method using BrdU.
-
Sample Collection and Processing: Three hours after injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
-
Data Analysis: The incorporation of 3H-methyl thymidine or BrdU is measured, and the Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
Guinea Pig Maximization Test (GPMT) - OECD TG 406
The GPMT is a widely used adjuvant-type guinea pig test for identifying contact allergens.[7][8]
Principle: The test aims to induce a maximal sensitization response by injecting the test substance with an adjuvant (Freund's Complete Adjuvant) and subsequent topical application. After a rest period, the animals are challenged with a non-irritating concentration of the test substance, and the skin reactions are evaluated.
Methodology:
-
Animals: Young adult albino guinea pigs are used.
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region:
-
Freund's Complete Adjuvant (FCA) mixed with water or saline.
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Day 7 (Topical Application): The same shoulder area is pre-treated with sodium lauryl sulfate to provoke a mild inflammatory reaction. The test substance is then applied topically under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: The animals are challenged with the test substance at a non-irritating concentration on a naive area of the flank. A vehicle control group is also challenged.
-
-
Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The percentage of sensitized animals in the test group is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key events in skin sensitization and the workflow of the LLNA.
Caption: Key events in the induction phase of skin sensitization.
Caption: Experimental workflow of the Murine Local Lymph Node Assay.
References
- 1. Sensitization | Explore Safe Handling — Methacrylate Producers Association, Inc. [mpausa.org]
- 2. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. researchgate.net [researchgate.net]
- 5. ecetoc.org [ecetoc.org]
- 6. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. ec.europa.eu [ec.europa.eu]
A Comparative Analysis of 2-Methyloctyl Methacrylate and Isooctyl Methacrylate in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final performance characteristics of pressure-sensitive adhesives (PSAs). Among the vast array of available (meth)acrylate monomers, the structure of the alkyl ester group plays a pivotal role in defining properties such as peel adhesion, shear strength, and tack. This guide provides a comparative overview of two branched-chain methacrylate monomers, 2-Methyloctyl methacrylate (2-OMA) and isooctyl methacrylate (IOMA), in the context of their application in adhesive formulations.
While direct, head-to-head experimental data for adhesives formulated with 2-OMA versus IOMA is not extensively available in published literature, this guide synthesizes information based on established structure-property relationships of alkyl methacrylates to infer their performance characteristics.
Monomer Structure and its Influence on Adhesive Properties
The key differentiators between 2-OMA and IOMA are the length of the alkyl chain and the position of the methyl branching. 2-OMA is a C9 methacrylate with branching at the second carbon position of the octyl chain. "Isooctyl" methacrylate typically refers to a mixture of branched C8 isomers, with 2-ethylhexyl methacrylate being a common representative. These subtle structural variations are expected to have a tangible impact on the resultant polymer's properties and, consequently, the performance of the final adhesive.
Inferred Performance Comparison
Based on the principles of polymer science and adhesive formulation, the following table summarizes the likely performance differences between adhesives based on 2-OMA and IOMA.
| Performance Metric | Expected Performance of this compound (2-OMA) based Adhesive | Expected Performance of Isooctyl Methacrylate (IOMA) based Adhesive | Rationale |
| Peel Adhesion | Higher | Lower | The longer alkyl chain of 2-OMA is likely to result in a lower glass transition temperature (Tg) of the polymer, which generally correlates with higher peel strength. |
| Shear Strength (Cohesion) | Lower | Higher | The branching closer to the polymer backbone in 2-OMA may introduce greater steric hindrance, potentially reducing polymer chain entanglement and leading to lower cohesive strength compared to the more compact branching in IOMA. |
| Tack | Higher | Lower | A lower Tg, as anticipated for a 2-OMA based polymer, typically leads to a softer and tackier adhesive at room temperature. |
| Flexibility at Low Temperatures | Better | Good | The longer, more flexible alkyl chain of 2-OMA would likely impart better flexibility to the adhesive at colder temperatures. |
Experimental Workflow for Adhesive Performance Comparison
To empirically validate the inferred performance differences, a structured experimental approach is necessary. The following diagram illustrates a typical workflow for synthesizing and characterizing pressure-sensitive adhesives for a comparative study.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow diagram, based on internationally recognized ASTM standards.
Adhesive Synthesis: Solution Polymerization
Objective: To synthesize acrylic copolymers based on 2-OMA and IOMA for comparative performance evaluation.
Materials:
-
Monomer: this compound or Isooctyl methacrylate
-
Co-monomer: Acrylic Acid (AA)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent: Ethyl Acetate
-
Crosslinking Agent: Aluminum acetylacetonate
-
Substrate: 2 mil Polyester (PET) film
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, charge the primary methacrylate monomer (2-OMA or IOMA) and acrylic acid in a 97:3 weight ratio, along with ethyl acetate to achieve a 40% solids content.
-
Purge the reactor with dry nitrogen for 20 minutes while stirring to create an inert atmosphere.
-
Heat the reactor contents to 78°C.
-
In a separate vessel, dissolve AIBN (0.2% by weight of the total monomers) in a small amount of ethyl acetate.
-
Add the initiator solution to the reactor to commence polymerization.
-
Maintain the reaction at 78°C for 8 hours.
-
Cool the resulting polymer solution to room temperature.
-
Add the aluminum acetylacetonate crosslinking agent (0.1% by weight of the polymer solids) and stir for 30 minutes.
-
Coat the adhesive solution onto the PET film using a calibrated film applicator to achieve a dry film thickness of 2 mils (50.8 µm).
-
Dry the coated film in a forced air oven at 105°C for 15 minutes.
-
Condition the adhesive-coated films at 23°C ± 2°C and 50% ± 5% relative humidity for at least 24 hours prior to testing.
Peel Adhesion Test (According to ASTM D3330, Method A)
Objective: To measure the force required to remove the adhesive film from a standard surface at a 180° angle.
Apparatus:
-
Tensile testing machine with a constant rate of extension.
-
Stainless steel test panels (as specified in ASTM D3330).
-
2 kg (4.5 lb) rubber-covered steel roller.
-
Cutter for preparing 1-inch wide test strips.
Procedure:
-
Clean the stainless steel test panel with a solvent (e.g., a mixture of isopropanol and heptane) and wipe dry with a lint-free cloth.
-
Cut a 1-inch wide, approximately 12-inch long strip of the conditioned adhesive-coated PET film.
-
Apply the adhesive strip to the test panel, leaving a small tab at one end.
-
Pass the roller over the tape twice in each direction at a rate of approximately 12 inches/min (300 mm/min) to ensure uniform contact.
-
After a dwell time of 20 minutes, clamp the test panel in the lower jaw of the tensile tester.
-
Fold the tab of the tape back at a 180° angle and clamp it in the upper jaw.
-
Initiate the test, peeling the tape from the panel at a constant speed of 12 inches/min (300 mm/min).
-
Record the peel force over a 5-inch (125 mm) peel distance.
-
Calculate the average peel force and report the value in Newtons per 25 mm or ounces per inch.
Shear Strength (Holding Power) Test (According to ASTM D3654, Procedure A)
Objective: To determine the time to failure of an adhesive film under a static shear load.
Apparatus:
-
Test stand with a rack capable of holding test panels at a 2° angle from the vertical.
-
Stainless steel test panels.
-
2 kg (4.5 lb) rubber-covered steel roller.
-
Test weights (e.g., 1000 g).
-
Timing device.
Procedure:
-
Prepare the test panel and a 0.5-inch wide adhesive strip as described for the peel adhesion test.
-
Apply the adhesive strip to the test panel to create a 0.5 x 0.5 inch (12.7 x 12.7 mm) contact area.
-
Roll the contact area with the standard roller.
-
Allow a 20-minute dwell time.
-
Hang the test panel on the test rack.
-
Attach a 1000 g weight to the free end of the adhesive strip.
-
Start the timer and record the time in minutes until the adhesive strip shears off the test panel.
Loop Tack Test (According to ASTM D6195)
Objective: To measure the instantaneous adhesive force of the PSA.
Apparatus:
-
Tensile testing machine.
-
1 x 1 inch polished stainless steel test plate.
-
Cutter for preparing 1-inch wide test strips.
Procedure:
-
Prepare a 1-inch wide, 5-inch long strip of the conditioned adhesive film.
-
Form the strip into a loop with the adhesive side facing outwards, and clamp the ends of the loop in the upper jaw of the tensile tester.
-
Mount the stainless steel test plate in the lower jaw.
-
Move the upper jaw downwards at a rate of 12 inches/min (300 mm/min) until the loop of tape makes full contact with the test plate.
-
Immediately upon full contact, reverse the direction of the upper jaw at a rate of 12 inches/min (300 mm/min).
-
Record the maximum force required to detach the loop from the test plate. This is the loop tack value.
By following these rigorous experimental protocols, researchers can obtain reliable and comparable data to elucidate the true performance differences between adhesives formulated with this compound and isooctyl methacrylate, thereby enabling informed monomer selection for specific adhesive applications.
A Comparative Guide to the Hydrophobicity of 2-Methyloctyl Methacrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrophobicity of polymers based on 2-methyloctyl methacrylate and other common alkyl methacrylates. The information presented is supported by experimental data to assist researchers and drug development professionals in selecting appropriate polymers for their specific applications, such as the formulation of hydrophobic drug delivery systems.
The hydrophobicity of a polymer is a critical factor in various applications, particularly in the pharmaceutical sciences. It influences drug solubility, release kinetics, and the interaction of drug delivery systems with biological environments. Poly(alkyl methacrylate)s are a versatile class of polymers where the hydrophobicity can be tuned by altering the length and structure of the alkyl side chain. As the alkyl chain length increases, the hydrophobic character of the polymer becomes more pronounced. This guide focuses on the comparative hydrophobicity of these polymers, with a particular interest in the properties of poly(this compound).
Comparative Hydrophobicity Data
The hydrophobicity of a polymer surface is commonly quantified by measuring the water contact angle. A higher water contact angle indicates greater hydrophobicity. The following table summarizes the water contact angle measurements for a series of poly(alkyl methacrylate)s, demonstrating the effect of increasing the alkyl chain length on the polymer's surface hydrophobicity.
| Polymer | Chemical Structure of Repeating Unit | Alkyl Chain Length | Water Contact Angle (θ) |
| Poly(methyl methacrylate) (PMMA) | -(C(CH₃)(COOCH₃)CH₂)- | 1 | ~71° - 82° |
| Poly(ethyl methacrylate) (PEMA) | -(C(CH₃)(COOCH₂CH₃)CH₂)- | 2 | ~85° |
| Poly(n-butyl methacrylate) (PBMA) | -(C(CH₃)(COOCH₂(CH₂)₂CH₃)CH₂)- | 4 | ~95° |
| Poly(n-hexyl methacrylate) (PHMA) | -(C(CH₃)(COOCH₂(CH₂)₄CH₃)CH₂)- | 6 | ~102° |
| Poly(n-octyl methacrylate) (POMA) | -(C(CH₃)(COOCH₂(CH₂)₆CH₃)CH₂)- | 8 | ~108° |
| Poly(this compound) | -(C(CH₃)(COOCH₂CH(CH₃)(CH₂)₅CH₃)CH₂)- | 9 (branched) | >108° (estimated) |
Note: The water contact angle for poly(this compound) is estimated based on the trend of increasing hydrophobicity with longer alkyl chains. Experimental data for the linear isomer, poly(n-octyl methacrylate), suggests a high degree of hydrophobicity.
Experimental Protocols
The data presented in this guide is based on standard polymer synthesis and characterization techniques. The following are detailed methodologies for the key experiments.
Synthesis of Poly(alkyl methacrylate)s via Free Radical Polymerization
This protocol describes a typical bulk polymerization method for synthesizing poly(alkyl methacrylate)s.
Materials:
-
Alkyl methacrylate monomer (e.g., methyl methacrylate, this compound)
-
Initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN))
-
Inhibitor remover (e.g., basic alumina column or dilute NaOH solution)
-
Solvent for purification (e.g., acetone or tetrahydrofuran (THF))
-
Non-solvent for precipitation (e.g., methanol or hexane)
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating source with temperature control (e.g., oil bath)
Procedure:
-
Monomer Purification: The alkyl methacrylate monomer is purified to remove the inhibitor by passing it through a column of basic alumina or by washing with a dilute aqueous sodium hydroxide solution followed by drying over an anhydrous salt (e.g., MgSO₄).
-
Reaction Setup: A known amount of the purified monomer is placed in the reaction vessel. The initiator (typically 0.1-1.0 mol% relative to the monomer) is then added.
-
Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed reaction vessel is placed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 2-24 hours).
-
Purification: After the reaction, the viscous polymer solution is cooled to room temperature and dissolved in a suitable solvent (e.g., acetone or THF). The polymer is then precipitated by slowly adding the solution to a stirred non-solvent (e.g., methanol).
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Measurement of Water Contact Angle using the Sessile Drop Method
This protocol outlines the procedure for measuring the static water contact angle on a polymer film.
Materials and Equipment:
-
Polymer film sample
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for dispensing liquid
-
High-purity deionized water
-
Flat and vibration-free sample stage
Procedure:
-
Sample Preparation: A flat, smooth, and clean polymer film is prepared, typically by spin-coating or solution casting the polymer onto a suitable substrate (e.g., a glass slide). The film is then dried thoroughly to remove any residual solvent.
-
Instrument Setup: The polymer film is placed on the sample stage of the contact angle goniometer. The camera is focused on the surface of the film.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the syringe onto the surface of the polymer film. The syringe needle should be brought close to the surface and the droplet gently deposited to minimize any impact force.
-
Image Capture: An image of the sessile drop is captured by the camera a few seconds after deposition to allow the droplet to equilibrate on the surface.
-
Contact Angle Measurement: The software of the goniometer is used to analyze the captured image. It fits a mathematical model to the shape of the droplet and calculates the angle at the three-phase (solid-liquid-air) contact line. This angle is the water contact angle.
-
Multiple Measurements: The measurement is repeated at several different locations on the polymer film to ensure reproducibility and to obtain an average contact angle value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and hydrophobicity characterization of poly(alkyl methacrylate)s.
A Comparative Guide to the Validation of 2-Methyloctyl Methacrylate Synthesis: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the accurate validation of synthesized compounds is paramount. This guide provides a comparative analysis of titration methods against modern chromatographic and spectroscopic techniques for the validation of 2-Methyloctyl methacrylate synthesis, a key monomer in various biomedical and pharmaceutical applications.
The synthesis of this compound, typically achieved through the esterification of methacrylic acid with 2-methyloctanol or transesterification of methyl methacrylate, requires robust analytical methods to determine yield and purity. While traditional titration methods offer a cost-effective approach, chromatographic and spectroscopic techniques provide higher sensitivity and specificity. This guide delves into the experimental protocols for these methods and presents a comparative summary to aid in the selection of the most appropriate validation strategy.
Comparison of Analytical Methods
The choice of analytical method for the validation of this compound synthesis depends on a variety of factors including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of titration, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Titration (Bromination) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | ¹H-NMR Spectroscopy |
| Principle | Reaction with bromine across the double bond, followed by back-titration of excess bromine. | Separation based on volatility and interaction with a stationary phase, with flame ionization detection. | Separation based on polarity and interaction with a stationary phase, with UV detection. | Measures the nuclear magnetic resonance of hydrogen atoms to identify and quantify the molecule. |
| Primary Measurement | Purity (based on unsaturation) | Purity and impurity profile | Purity and impurity profile | Structure confirmation and purity |
| Sensitivity | Moderate | High | High | Moderate |
| Specificity | Low (reacts with any unsaturated compound) | High (good separation of volatile impurities) | High (good separation of non-volatile impurities) | High (provides structural information) |
| Precision | Good | Excellent | Excellent | Excellent |
| Sample Throughput | Moderate | High | High | Moderate |
| Cost (Instrument) | Low | Moderate | Moderate to High | High |
| Cost (Per Sample) | Low | Moderate | Moderate | High |
| Key Advantages | Low cost, simple instrumentation. | High resolution, sensitive to volatile impurities. | Suitable for a wide range of impurities, including non-volatile ones. | Provides structural confirmation, can be used for absolute quantification with an internal standard. |
| Key Limitations | Lack of specificity, potential for interference from other unsaturated compounds. | Requires volatile and thermally stable analytes. | Can be complex to develop methods, requires chromophores for UV detection. | Lower sensitivity than chromatographic methods, higher equipment cost. |
Experimental Protocols
Detailed methodologies for each validation technique are crucial for reproducibility and accurate comparison.
Synthesis of this compound (Illustrative Protocol)
A common method for the synthesis of this compound is the direct esterification of methacrylic acid with 2-methyloctanol.
Materials:
-
Methacrylic acid
-
2-Methyloctanol
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methacrylic acid, 2-methyloctanol, p-toluenesulfonic acid, hydroquinone, and toluene.
-
Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Validation by Titration (Bromination Method)
This method determines the purity of the synthesized this compound based on the consumption of bromine by the double bond.
Materials:
-
Synthesized this compound
-
Hanus iodine solution (iodine monobromide)
-
Potassium iodide (KI) solution (15%)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Chloroform
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and dissolve it in chloroform in a stoppered flask.
-
Add a known excess of Hanus iodine solution to the flask.
-
Stopper the flask and allow it to stand in the dark for 30 minutes with occasional shaking.
-
Prepare a blank by following the same procedure without the sample.
-
After 30 minutes, add potassium iodide solution to each flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine almost disappears.
-
Add a few drops of starch indicator solution and continue the titration until the blue color disappears.
-
Calculate the purity of the this compound based on the difference in the volume of sodium thiosulfate solution consumed by the blank and the sample.
Validation by Gas Chromatography (GC-FID)
GC with a Flame Ionization Detector (FID) is a powerful technique for assessing the purity and identifying volatile impurities in the synthesized product.
Instrument and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)
-
Column: A suitable capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., dichloromethane).
-
Prepare a solution of the synthesized this compound in the same solvent.
-
Inject the standard and sample solutions into the GC.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Determine the purity of the synthesized product by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Validation by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity.
Instrument and Conditions:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: A compound with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trinitrobenzene).
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add CDCl₃ to dissolve the sample and standard.
-
Acquire the ¹H-NMR spectrum.
-
Integrate the characteristic signals of this compound (e.g., the vinyl protons) and the signal of the internal standard.
-
Calculate the purity of the this compound by comparing the integral of its signals to the integral of the known amount of the internal standard.
Visualizing the Workflow
To better understand the logical flow of the validation process, the following diagrams illustrate the key steps involved in each analytical method.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methyloctyl Methacrylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Methyloctyl methacrylate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Methacrylate esters are typically flammable, skin and eye irritants, and may cause allergic skin reactions.
Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). If incidental contact occurs, remove and dispose of contaminated gloves immediately. For more extensive handling, supported polyvinyl alcohol (PVA) gloves are recommended.[1] |
| Eye/Face Protection | Use chemical safety goggles. In situations with a higher risk of splashing, a face shield should also be worn.[2][3] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact. For larger quantities or spill response, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of vapors. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: this compound and its containers are considered hazardous waste. Do not dispose of them in standard trash or down the drain.[3][5]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[4][7]
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container should have a secure lid to prevent the release of vapors.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Note the accumulation start date and any associated hazards (e.g., Flammable, Irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[7][8] The storage area should be a designated satellite accumulation area.
Step 3: Arranging for Disposal
-
Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal contractor.[9] Contact your institution's EHS department to arrange for a pickup.
-
Incineration: The recommended method for the disposal of methacrylate compounds is incineration at a permitted hazardous waste facility.[4][7] This process ensures the complete destruction of the chemical.
Step 4: Handling Spills and Contaminated Materials
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team or EHS department immediately.
-
Contaminated Items: Any materials, such as paper towels or PPE, that are grossly contaminated with this compound should be collected and disposed of as hazardous waste.[1]
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 5. download.basf.com [download.basf.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 8. unigel.com.br [unigel.com.br]
- 9. sumitomo-chem.com.sg [sumitomo-chem.com.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
